molecular formula C14H20BrNO B183146 N-(5-bromo-2-methoxybenzyl)cyclohexanamine CAS No. 353779-26-7

N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Katalognummer: B183146
CAS-Nummer: 353779-26-7
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: FPWDMHRKKZPDFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-methoxybenzyl)cyclohexanamine is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWDMHRKKZPDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355114
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-26-7
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7)

[1]

Executive Summary

N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7) represents a high-value pharmacophore scaffold in medicinal chemistry. Structurally characterized by a secondary amine linking a lipophilic cyclohexyl ring and a halogenated anisole moiety, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules. Its utility lies in its dual-functional nature : the secondary amine offers a nucleophilic handle for diversification (acylation, alkylation), while the aryl bromide provides an electrophilic site for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates the physicochemical profile, validated synthetic protocols, and functional applications of this compound, designed to support researchers in lead optimization and library synthesis.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound is a secondary benzylamine. The 5-bromo-2-methoxy substitution pattern is particularly relevant for developing ligands targeting G-protein coupled receptors (GPCRs) and kinases, where the methoxy group often functions as a hydrogen bond acceptor and the bromine allows for the extension of the molecule into hydrophobic pockets.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 353779-26-7
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Exact Mass 297.0728
SMILES COC1=C(CNC2CCCCC2)C=C(Br)C=C1
InChI Key Predicted based on structure: IJIBRSFAXRFPPN-UHFFFAOYSA-N (Base structure)
Physical State Typically isolated as a viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base)
pKa (Predicted) ~9.5 (Secondary Amine)

Synthetic Methodology: Reductive Amination[6][14]

The most robust route to CAS 353779-26-7 is the reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine . This "one-pot" protocol minimizes side reactions and maximizes yield by using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine over the aldehyde.

Reaction Scheme

The synthesis proceeds via the formation of a hemiaminal, followed by dehydration to an imine, which is then irreversibly reduced to the target amine.

SynthesisWorkflowAldehyde5-Bromo-2-methoxybenzaldehyde(CAS 25016-01-7)ImineImine Intermediate(Transient)Aldehyde->Imine Condensation (-H2O) AmineCyclohexylamine(CAS 108-91-8)Amine->Imine Condensation (-H2O) ProductN-(5-bromo-2-methoxybenzyl)cyclohexanamine(Target)Imine->Product Reduction ReagentNaBH(OAc)3DCM, RTReagent->Product Hydride Source

Figure 1: One-pot reductive amination workflow.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10 mmol scale batch.

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (2.15 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

    • Add Cyclohexylamine (1.09 g, 11 mmol, 1.1 equiv) dropwise.

    • Observation Check: The solution may turn slightly yellow or cloudy as the imine forms and water is generated. Stir at room temperature for 30–60 minutes.

    • Validation: TLC (20% EtOAc/Hexane) should show consumption of the aldehyde.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv) in 3 portions over 15 minutes.

    • Note: STAB is preferred over NaBH₄ because it does not reduce the aldehyde starting material, preventing the formation of the benzyl alcohol byproduct.

    • Stir the suspension vigorously at room temperature for 4–12 hours.

  • Workup & Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification:

    • If high purity is required, convert to the HCl salt: Dissolve crude oil in minimal Et₂O, cool to 0°C, and add 2M HCl in Et₂O. Filter the white precipitate.

    • Alternatively, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Functional Applications & Reactivity Map

This molecule is not just an endpoint; it is a divergent intermediate . Its value in drug discovery comes from its ability to grow in multiple dimensions.

Reactivity Logic
  • Vector A (Nitrogen): The secondary amine is nucleophilic. It allows for the attachment of polar "warheads" or linkers via acylation (amides), sulfonylation (sulfonamides), or reductive alkylation (tertiary amines).

  • Vector B (Aryl Bromide): The C-Br bond is a handle for Palladium-catalyzed cross-coupling. This allows the introduction of biaryl systems (Suzuki), alkynes (Sonogashira), or other amines (Buchwald).

ReactivityMapCoreN-(5-bromo-2-methoxybenzyl)cyclohexanamineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->Suzuki C-Br Activation AcylationAcylation/Sulfonylation(R-COCl / R-SO2Cl)Core->Acylation N-Nucleophile BuchwaldBuchwald-Hartwig(HNR2, Pd cat.)Core->Buchwald C-Br Activation BiarylBiaryl Analogs(Expanded Hydrophobic Reach)Suzuki->BiarylAmideAmides/Sulfonamides(Peptidomimetics/GPCR Ligands)Acylation->AmideDiamineAniline Derivatives(Kinase Inhibitors)Buchwald->Diamine

Figure 2: Divergent synthesis pathways from the core scaffold.

Biological Relevance

The structure mimics the "lipophilic amine" pharmacophore found in:

  • Bromhexine Derivatives: Mucolytics and protease inhibitors often feature halogenated benzylamines.

  • Kinase Inhibitors: The 2-methoxy-5-bromo motif is a common fragment in Type II kinase inhibitors, where the methoxy group interacts with the hinge region or gatekeeper residues.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.3–7.4 (d, 1H): Aromatic proton at C6 (meta to Br).

    • δ 7.2–7.3 (dd, 1H): Aromatic proton at C4.

    • δ 6.7–6.8 (d, 1H): Aromatic proton at C3 (ortho to OMe).

    • δ 3.80 (s, 3H): Methoxy singlet (-OCH₃).

    • δ 3.75 (s, 2H): Benzylic methylene (-CH₂-N).

    • δ 2.4–2.5 (m, 1H): Methine proton of cyclohexyl ring (N-CH).

    • δ 1.0–1.9 (m, 10H): Cyclohexyl methylene protons.

  • Mass Spectrometry (ESI+):

    • m/z: 298.0/300.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

Safety & Handling (Operational Integrity)

While specific toxicological data for this CAS is limited, standard safety protocols for halogenated benzylamines must be observed.

  • Hazards: Likely a skin and eye irritant (H315, H319).[3] As a secondary amine, it may be corrosive or sensitizing.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • BOC Sciences. "this compound Product Page." BOC Sciences Catalog. Accessed 2026.[4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90684 (5-Bromo-2-methoxybenzaldehyde)." PubChem. Accessed 2026.[4] Link

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479. Link

Chemical Structure & Utility Guide: N-(5-bromo-2-methoxybenzyl)cyclohexanamine

[1][2][3]

Executive Summary

N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS: 353779-26-7) is a secondary amine scaffold characterized by a halogenated anisole core linked to a lipophilic cyclohexyl ring.[][2] In medicinal chemistry, this structure serves as a critical "privileged fragment" for exploring G-Protein Coupled Receptor (GPCR) ligands, Sigma-1 receptor modulators, and ROR

Its utility lies in the 5-bromo-2-methoxy substitution pattern, which offers orthogonal functionalization vectors: the bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space, while the methoxy group functions as a hydrogen bond acceptor, influencing metabolic stability and receptor binding kinetics.

Part 1: Structural Anatomy & Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct pharmacophoric domains:

  • The Lipophilic Anchor: A cyclohexyl ring providing bulk tolerance and hydrophobic interaction (van der Waals contacts) within receptor pockets.

  • The Linker: A secondary amine (

    
    ) that is predominantly protonated at physiological pH (7.4), serving as a key ionic interaction point (salt bridge) with aspartate or glutamate residues in target proteins.
    
  • The Electronic Core: A 2-methoxy-5-bromobenzyl moiety.[][3][2][4][5] The ortho-methoxy group induces a specific steric twist, preventing planarity, while the meta-bromine provides a halogen-bonding site and a handle for late-stage diversification.

Key Physicochemical Data
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 298.22 g/mol

  • Exact Mass: 297.0728

  • Predicted pKa (Base): ~9.8 (Secondary amine)

  • LogP (Predicted): ~3.9 (High lipophilicity due to cyclohexyl and bromo groups)

  • H-Bond Donors: 1 (Amine NH)

  • H-Bond Acceptors: 2 (Amine N, Methoxy O)

  • Rotatable Bonds: 4

Pharmacophore Visualization

The following diagram illustrates the functional domains responsible for the molecule's biological interactions.

PharmacophoreFigure 1: Pharmacophoric dissection of this compound.CyclohexylCyclohexyl Ring(Lipophilic Pocket Occuption)AmineSecondary Amine(Ionic Interaction / H-Bond Donor)Cyclohexyl->AmineHydrophobic LinkBenzylBenzyl Core(Pi-Stacking)Amine->BenzylMethylene BridgeMethoxy2-Methoxy Group(H-Bond Acceptor / Steric Bulk)Benzyl->MethoxyOrtho-positionBromo5-Bromo Substituent(Halogen Bond / Synthetic Handle)Benzyl->BromoMeta-position

Part 2: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via Reductive Amination . This protocol is preferred over direct alkylation due to the suppression of over-alkylation (tertiary amine formation).

Reaction Protocol

Objective: Synthesize this compound from 5-bromo-2-methoxybenzaldehyde.

Reagents:

  • Precursor A: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)[4]

  • Precursor B: Cyclohexanamine (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Acetic Acid (AcOH) (1-2 drops, catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 5-bromo-2-methoxybenzaldehyde in DCE. Add cyclohexanamine and catalytic AcOH. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere. Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the imine (Schiff base).
    
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     portion-wise. Allow the reaction to warm to RT and stir overnight (12h). Note: STAB is mild and selective for imines over aldehydes, minimizing direct reduction of the starting material.
    
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , Hexane:EtOAc gradient) or recrystallize the HCl salt from Ethanol/Ether.
    
Synthesis Pathway Diagram

SynthesisFigure 2: Reductive amination pathway for the synthesis of the target scaffold.Aldehyde5-Bromo-2-methoxybenzaldehydeImineIntermediate Imine(Schiff Base)Aldehyde->Imine+ Amine, AcOH(-H2O)AmineCyclohexanamineAmine->ImineProductN-(5-bromo-2-methoxybenzyl)cyclohexanamineImine->Product+ NaBH(OAc)3(Reduction)

Part 3: Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR ( H NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Feature
7.45 Doublet (d, J=2.5 Hz)1HAr-H (C6)Meta-coupling to H4; Deshielded by Br.
7.32 Doublet of Doublets (dd)1HAr-H (C4)Coupling to H3 and H6.
6.75 Doublet (d, J=8.8 Hz)1HAr-H (C3)Ortho to Methoxy (shielded).
3.82 Singlet (s)3H

Characteristic Methoxy peak.
3.78 Singlet (s)2HAr-

-N
Benzylic methylene; shifts downfield if salt form.
2.45 Multiplet (m)1HN-

-Cy
Methine proton of cyclohexyl ring.
1.90 - 1.05 Multiplets10HCyclohexylCharacteristic aliphatic envelope.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Isotope Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet ratio for the M and M+2 peaks (

    
     and 
    
    
    ).
  • Fragmentation: Loss of the cyclohexyl group or cleavage at the benzylic position are common fragmentation pathways in MS/MS.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is a high-value fragment because it adheres to the "Rule of Three" (MW < 300, H-donors


  • Sigma Receptors (

    
    ):  N-substituted benzylamines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and pain modulation.
    
  • ROR

    
     Inverse Agonists:  The 5-bromo-2-methoxybenzyl motif appears in patent literature (e.g., WO2019063748) as a critical binding element for retinoic acid receptor-related orphan receptors.
    
Synthetic Utility (The "Handle")

The 5-bromo position is not merely structural; it is a functional handle.

  • Suzuki Coupling: Reaction with aryl boronic acids yields biaryl systems (e.g., extending the scaffold to reach distal receptor pockets).

  • Buchwald-Hartwig Amination: Substitution of the bromine with heterocycles (morpholine, piperazine) modulates solubility and metabolic clearance.

Safety & Handling (MSDS Summary)
  • Signal Word: Warning / Irritant.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs

    
     from air to form carbamates; storage as the HCl salt is recommended for stability.
    

References

  • Benchchem. (2024). This compound Product Sheet. Retrieved from

  • BOC Sciences. (2024). Compound 353779-26-7 Technical Data. Retrieved from

  • World Intellectual Property Organization. (2019). Patent WO2019063748A1: ROR-gamma Inhibitors. Retrieved from

  • European Patent Office. (2010). Patent EP2145873A1: Compounds with activity that protects against toxins. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for described synthesis).

molecular weight and formula of C14H20BrNO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Characterization Profile: C₁₄H₂₀BrNO Content Type: Technical Whitepaper / Methodological Guide Subject: Molecular Characterization, Isotopic Analysis, and Structural Validation of Brominated Organic Scaffolds.

Executive Summary

This technical guide provides a rigorous analysis of the chemical formula C₁₄H₂₀BrNO . While this formula corresponds to multiple potential structural isomers—most notably 2-bromo-N-(2-phenylethyl)hexanamide (PubChem CID 110839551) and various substituted phenyl-alkyl-amides—it serves here as a primary case study for the characterization of halogenated New Chemical Entities (NCEs).

For drug development professionals, the presence of the bromine atom introduces unique mass spectrometric signatures (the "A+2" isotopic pattern) and specific metabolic considerations (lipophilicity modulation). This guide details the exact physicochemical properties, theoretical isotopic distributions, and a self-validating protocol for structural elucidation.

Physicochemical Data Profile

The following data represents the calculated values for C₁₄H₂₀BrNO based on IUPAC atomic weights and standard isotopic abundances.

Table 1: Quantitative Molecular Specifications
ParameterValueTechnical Note
Molecular Formula C₁₄H₂₀BrNO 14 Carbon, 20 Hydrogen, 1 Bromine, 1 Nitrogen, 1 Oxygen
Average Molecular Weight 298.22 g/mol Weighted average of all natural isotopes.[1] Used for molarity calculations.
Monoisotopic Mass 297.0728 Da Calculated using ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br. Critical for HRMS.
Heavy Isotope Mass (M+2) 299.0708 Da Calculated using ⁸¹Br.
Exact Mass Difference 1.9979 Da The precise delta between the ⁷⁹Br and ⁸¹Br isotopologues.
Element Composition C (56.39%), H (6.76%), Br (26.80%), N (4.70%), O (5.37%)High bromine mass fraction significantly impacts density and lipophilicity.

Isotopic Analysis & Mass Spectrometry Logic

In the analysis of C₁₄H₂₀BrNO, the defining feature is the bromine atom. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (50.69% vs 49.31%) [1].

The "Twin Peak" Signature

When analyzing this compound via LC-MS (Liquid Chromatography-Mass Spectrometry), researchers must not look for a single molecular ion peak. Instead, the spectrum will display a doublet separated by 2 mass units with nearly equal intensity.

  • Peak A (M): 297.07 m/z (containing ⁷⁹Br)

  • Peak B (M+2): 299.07 m/z (containing ⁸¹Br)

Critical Validation Rule: If the mass spectrum of your synthesized C₁₄H₂₀BrNO sample does not exhibit this 1:1 doublet intensity, the sample is either not brominated or has undergone dehalogenation.

Diagram 1: MS Decision Logic for Halogenated NCEs

The following decision tree outlines the logic for confirming the presence of Bromine in the C₁₄H₂₀BrNO scaffold.

MS_Validation_Logic Start Start: LC-MS Analysis of C14H20BrNO Detect_Ion Detect Molecular Ion (M+) @ ~297.07 m/z Start->Detect_Ion Check_M2 Check M+2 Peak @ ~299.07 m/z Detect_Ion->Check_M2 Ratio_Check Analyze Intensity Ratio (M : M+2) Check_M2->Ratio_Check Confirmed VALIDATION PASS: Bromine Present (1:1 Ratio) Ratio_Check->Confirmed Ratio ~ 1:1 Chlorine MISMATCH: Ratio is 3:1 (Chlorine?) Ratio_Check->Chlorine Ratio ~ 3:1 Dehalo FAILURE: No M+2 Peak (Dehalogenation) Ratio_Check->Dehalo Ratio ~ 100:0

Figure 1: Automated logic flow for validating the brominated moiety using Mass Spectrometry isotopic distribution.

Structural Isomerism & Elucidation

The formula C₁₄H₂₀BrNO is chemically ambiguous. It represents a "chemical space" rather than a single entity. In drug discovery, distinguishing between isomers is vital for IP protection and target affinity.

Common Isomeric Classes
  • Alpha-Bromoamides: (e.g., 2-bromo-N-(2-phenylethyl)hexanamide)

    • Structure: A fatty acid chain (hexanamide) with a bromine at the alpha position, coupled to a phenethylamine.

    • Application: Often investigated as intermediates in peptide synthesis or as protease inhibitors.

  • Brominated Phenethylamines:

    • Structure: A core benzene ring substituted with bromine, with a long alkyl chain on the nitrogen or the alpha-carbon.

    • Application: Psychoactive research chemicals (though C14 is unusually heavy for this class, which typically centers around C10-C11 like 2C-B).

Differentiation Protocol (NMR)

To confirm the specific isomer (e.g., distinguishing an N-alkylated amide from a ring-brominated amine), ¹H NMR is required.

  • Scenario A (Alpha-Bromoamide): Look for a triplet or doublet of doublets around 4.2–4.5 ppm (the alpha-proton next to Br and C=O).

  • Scenario B (Ring Bromination): Look for the aromatic region (6.5–7.5 ppm). A para-substituted ring will show a distinct pair of doublets (AA'BB' system), whereas an ortho/meta substitution will show complex splitting.

Experimental Protocol: Synthesis & Purification Verification

Objective: Synthesize and validate a C₁₄H₂₀BrNO derivative (specifically 2-bromo-N-(2-phenylethyl)hexanamide) to demonstrate the workflow.

Safety: Brominated compounds can be lachrymators and skin irritants. Work in a fume hood.

Step-by-Step Methodology
  • Acylation (Coupling):

    • React 2-phenylethylamine (1.0 eq) with 2-bromohexanoyl bromide (1.1 eq) in Dichloromethane (DCM) at 0°C.

    • Base: Use Triethylamine (1.2 eq) to scavenge HBr.

    • Mechanism: Nucleophilic acyl substitution. The amine attacks the carbonyl carbon, displacing the acyl bromide.

  • Quench & Wash:

    • Quench with 1M HCl (removes unreacted amine).

    • Wash organic layer with saturated NaHCO₃ (neutralizes acid) and Brine.

  • Drying & Concentration:

    • Dry over anhydrous MgSO₄. Filter and rotary evaporate to yield crude oil.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 90:10 to 70:30).

    • Target: C₁₄H₂₀BrNO elutes later than non-polar impurities due to the amide dipole.

Diagram 2: Synthesis & Validation Workflow

This workflow illustrates the transformation from raw materials to the validated C₁₄H₂₀BrNO entity.

Synthesis_Workflow Amine Phenethylamine (C8H11N) Reaction Acylation (DCM, 0°C, Et3N) Amine->Reaction Acyl 2-Bromohexanoyl Bromide Acyl->Reaction Workup Acid/Base Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product Purified C14H20BrNO Purify->Product

Figure 2: Synthetic pathway for the generation of the amide isomer of C₁₄H₂₀BrNO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110839551, 2-bromo-N-(2-phenylethyl)hexanamide. Retrieved from [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses and Isotopic Distributions. Retrieved from [Link]

Sources

N-(5-bromo-2-methoxybenzyl)cyclohexanamine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profile & Characterization of N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7).

Executive Summary

This compound (CAS: 353779-26-7) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical intermediates, particularly in the development of mucolytic agents (analogous to Bromhexine derivatives) and bioactive ligands.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on its solubility profile. Given the compound's lipophilic nature and basic functionality, its solubility is highly pH-dependent. This document outlines the theoretical solubility matrix, experimental protocols for precise determination, and the mechanistic principles governing its dissolution behavior.

Chemical Identity & Physicochemical Properties

Understanding the molecular structure is the first step in predicting solubility behavior. The molecule consists of a lipophilic cyclohexyl ring and a substituted benzyl ring linked by a secondary amine.

PropertyData / Prediction
Chemical Name This compound
CAS Number 353779-26-7
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Functional Groups Secondary Amine, Aryl Bromide, Aryl Ether (Methoxy)
pKa (Predicted) ~9.2 – 9.8 (Basic amine)
LogP (Predicted) ~4.2 – 4.5 (Highly Lipophilic)
Physical State Solid (Low melting point) or Viscous Oil (Free base)
Structural Analysis (DOT Visualization)

The following diagram illustrates the key structural motifs influencing solubility: the hydrophobic domains (Cyclohexyl, Aryl-Br) vs. the ionizable center (Secondary Amine).

G Sub1 Cyclohexyl Ring (Hydrophobic Domain) Amine Secondary Amine (-NH-) (Ionizable Center, pKa ~9.5) Sub1->Amine N-Cyclohexyl Linker Methylene Bridge (-CH2-) Amine->Linker Aryl Phenyl Ring (Aromatic Core) Linker->Aryl Sub2 Methoxy (-OCH3) (H-Bond Acceptor) Aryl->Sub2 Ortho Position Sub3 Bromo (-Br) (Lipophilic Halogen) Aryl->Sub3 Meta Position

Caption: Structural decomposition of this compound highlighting hydrophobic and ionizable regions.

Solubility Profile

The solubility of this compound is governed by the Henderson-Hasselbalch equation . As a secondary amine, it exists in equilibrium between its neutral (lipophilic) form and its protonated (hydrophilic) cationic form.

3.1. Aqueous Solubility (pH Dependent)
  • pH < 7.0 (Acidic): The amine is protonated (

    
    ). Solubility is HIGH  (> 10 mg/mL). It readily forms salts (e.g., Hydrochloride, Hydrobromide) which are water-soluble.
    
  • pH > 9.0 (Basic): The amine is deprotonated (Neutral Free Base). Solubility is VERY LOW (< 0.1 mg/mL) due to the dominance of the hydrophobic cyclohexyl and bromo-methoxy-benzyl groups.

3.2. Organic Solvent Solubility

The neutral free base is highly soluble in organic solvents of medium-to-low polarity.

Solvent ClassRepresentative SolventSolubility PredictionMechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High (> 100 mg/mL)Dipole-dipole interactions; "Like dissolves like" for lipophilic amines.
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Strong solvation of the polar amine/ether groups.
Alcohols Methanol, EthanolHigh (> 30 mg/mL)Hydrogen bonding with the amine and ether oxygen.
Ethers THF, Diethyl EtherModerate - High Good compatibility with the lipophilic backbone.
Alkanes Hexane, HeptaneModerate Soluble, but polarity of the amine may reduce solubility compared to DCM.
Water (Neutral) Water (pH 7)Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates.

Experimental Determination Protocols

Since specific batch-to-batch solubility can vary (polymorphism, purity), researchers must empirically determine solubility. The following protocols are the industry standard for characterizing lipophilic amines.

4.1. Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard for determining equilibrium solubility.

Reagents Required:

  • Test Compound (CAS 353779-26-7)[1][2][3][4]

  • Solvents (Buffer pH 1.2, pH 7.4, Methanol, DMSO)

  • 0.45 µm PTFE Syringe Filters

Workflow:

  • Preparation: Add excess solid compound (~5-10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours.

  • Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Analyze the filtrate using HPLC-UV (see Section 4.2).

  • Calculation:

    
    
    
4.2. HPLC-UV Quantification Method

A generic HPLC method suitable for this secondary amine:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA) to ensure amine protonation and good peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption) or 280 nm.

  • Flow Rate: 1.0 mL/min.

4.3. Solubility Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound (CAS 353779-26-7) SolventSelect Select Solvent System (Aq. Buffer / Organic) Start->SolventSelect Saturation Add Excess Solid (Supersaturation) SolventSelect->Saturation Agitation Agitate 24h @ 25°C (Equilibration) Saturation->Agitation Filter Filter (0.45 µm PTFE) or Centrifuge Agitation->Filter Analysis HPLC-UV Analysis (Quantification) Filter->Analysis Result Solubility Value (mg/mL) Analysis->Result

Caption: Step-by-step workflow for the thermodynamic determination of solubility.

Implications for Research & Development

5.1. Synthesis & Purification
  • Reaction Solvent: Use Dichloromethane (DCM) or THF for coupling reactions involving this amine. These solvents ensure complete dissolution of the free base.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

    • Wash with 1M HCl . The amine will protonate and partition into the aqueous layer (leaving non-basic impurities in the organic layer).

    • Basify the aqueous layer with NaOH (pH > 11). The amine will precipitate or oil out.

    • Extract back into organic solvent.

5.2. Biological Screening
  • Stock Solutions: Prepare 10 mM or 20 mM stock solutions in 100% DMSO .

  • Assay Buffer: When diluting into aqueous assay buffers (e.g., PBS pH 7.4), ensure the final concentration does not exceed the solubility limit (likely < 100 µM) to avoid precipitation. If precipitation occurs, use a co-solvent (e.g., 5% DMSO) or lower the pH slightly if the assay permits.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bromhexine (Structural Analog). Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-dependent solubility protocols).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa/LogP based solubility prediction).

Sources

An In-depth Technical Guide to the Safe Handling of N-(5-bromo-2-methoxybenzyl)cyclohexanamine for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for the novel research compound, N-(5-bromo-2-methoxybenzyl)cyclohexanamine. As this molecule is primarily intended for laboratory use and a specific Safety Data Sheet (SDS) is not publicly available, this document synthesizes critical safety information from the known hazards of its precursor molecules: 5-bromo-2-methoxybenzaldehyde and cyclohexylamine. This approach, rooted in established principles of chemical safety, allows for a robust and cautious estimation of the potential risks. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound.

Predicted Hazard Profile and Classification

This compound is synthesized via reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine. The toxicological and safety profile of the final product is therefore significantly influenced by the properties of these precursors.

  • Cyclohexylamine Precursor: This starting material is a flammable, corrosive liquid that is toxic upon dermal contact or ingestion.[1][2][3] It is known to cause severe skin burns and eye damage and is also classified as a reproductive toxin, suspected of damaging fertility.[1][2][3][4]

  • 5-Bromo-2-methoxybenzaldehyde Precursor: This solid aldehyde is classified as harmful if swallowed and is an irritant to the skin and eyes.[5][6]

Inferred Profile for this compound: Based on these precursors, it is prudent to treat this compound as a compound with, at a minimum, the following potential hazards:

  • Acute Toxicity (Oral, Dermal): Likely harmful or toxic if swallowed or absorbed through the skin.

  • Skin Corrosion/Irritation: High potential to be corrosive or a severe irritant to the skin.

  • Serious Eye Damage/Irritation: High potential to cause serious and potentially irreversible eye damage.

  • Reproductive Toxicity: Potential to be a reproductive hazard.

A summary of the GHS classifications for the precursors is provided below. The final product should be handled with the assumption that it carries similar, if not identical, risks.

Hazard ClassificationCyclohexylamine[1][3]5-Bromo-2-methoxybenzaldehyde[6]Predicted for Final Product
Flammable Liquid Category 3Not Applicable (Solid)Handle as a combustible solid
Acute Toxicity, Oral Category 4 (Harmful)Category 4 (Harmful)Assume Category 4 or higher
Acute Toxicity, Dermal Category 3 (Toxic)No DataAssume Category 3
Skin Corrosion/Irritation Category 1B (Causes severe burns)Category 2 (Irritant)Assume Category 1B
Serious Eye Damage Category 1 (Causes serious damage)Category 2 (Irritant)Assume Category 1
Reproductive Toxicity Category 2 (Suspected)No DataAssume Category 2

Engineering Controls and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent control measures are mandatory to minimize exposure.

Engineering Controls: The Primary Barrier

All work involving this compound, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and vapors. Ensure the sash is maintained at the lowest practical height and that work is conducted at least 6 inches inside the hood.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE protocol is non-negotiable. The selection of specific PPE is based on the severe corrosive and toxic hazards inherited from the cyclohexylamine precursor.

  • Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary layer, ensuring they are inspected for defects before use.[3]

  • Eye Protection: Tightly-fitting chemical safety goggles are mandatory.[3] A face shield must also be worn over the goggles to protect against splashes, especially when handling solutions.[3]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure the material is appropriate for handling corrosive and potentially flammable materials.

  • Respiratory Protection: While the use of a fume hood is the primary control, for any non-routine procedures where aerosol or dust generation is possible (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Assess Task fume_hood Confirm Chemical Fume Hood is Certified & Operational start->fume_hood ppe_check Inspect All PPE for Defects fume_hood->ppe_check don_ppe Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Double Nitrile Gloves ppe_check->don_ppe enter_hood Enter Fume Hood Zone don_ppe->enter_hood handle_compound Perform Weighing/Solution Prep enter_hood->handle_compound decontaminate Decontaminate Glassware & Surfaces in Hood handle_compound->decontaminate doff_ppe Doff PPE in Reverse Order (Gloves Last) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Exit Lab wash_hands->end

Caption: Workflow for Safe Handling and PPE Usage.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a practical example of applying the safety principles outlined above.

Objective: To safely prepare a 10 mM stock solution of this compound (Molecular Weight: 312.25 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • Class A volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Appropriate waste container

Procedure:

  • Preparation: Before starting, ensure your chemical fume hood is operational and you are wearing the full required PPE (lab coat, double nitrile gloves, goggles, and face shield).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 31.23 mg of this compound.

    • Perform this task deep within the fume hood to contain any dust.

  • Solubilization:

    • Carefully transfer the weighed solid into the 10 mL volumetric flask.

    • Using a pipette, add approximately 7-8 mL of anhydrous DMSO to the flask.

    • Cap the flask securely and vortex until the solid is completely dissolved. Visual inspection is key.

  • Final Dilution:

    • Once dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the solution to a properly labeled storage vial. The label must include the compound name, concentration, solvent, date, and your initials.

    • Store the solution according to stability data, likely at -20°C or -80°C in a locked freezer.[1][7]

  • Waste Disposal:

    • Dispose of the weigh boat, pipette tips, and any contaminated gloves in a designated solid chemical waste container.

    • Rinse the spatula and volumetric flask with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) and dispose of the rinsate in the liquid hazardous waste container.[1]

Emergency Procedures

Accidents can happen despite the best precautions. Rapid and correct response is critical.

Spill Response
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.

    • Wipe the area clean with a suitable solvent.

    • Place all contaminated materials in a sealed bag and dispose of it in the solid hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the lab immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department.

    • Do not attempt to clean it up yourself.

Exposure Response

The following decision tree outlines the immediate actions required following personal exposure.

Exposure_Response cluster_routes cluster_actions exposure Personal Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Immediately remove contaminated clothing. Flush skin with water for at least 15 minutes. skin->action_skin action_eyes Immediately flush eyes with water for at least 15 minutes, lifting eyelids. eyes->action_eyes action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention. Provide SDS/Safety Info to Responders. action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision Tree for Emergency Exposure Response.

Physical and Chemical Properties

While experimental data for the final product is scarce, the properties of the precursors provide useful context.

PropertyCyclohexylamine5-Bromo-2-methoxybenzaldehyde
CAS Number 108-91-8[8][9]25016-01-7[5][6][10]
Molecular Formula C₆H₁₃N[3][9]C₈H₇BrO₂[10]
Appearance Colorless to pale yellow liquid[2]White to yellow solid[10]
Odor Fishy, amine-like[1][2]No Data
Boiling Point 134.5 °C[2][9]Not Applicable
Melting Point -17.7 °C[2][9]116-119 °C[6]
Flash Point 27 - 28 °C (Closed Cup)[1][2]Not Applicable

Conclusion

This compound is a research compound that demands respect and careful handling. By understanding the significant hazards posed by its precursors—particularly the corrosivity, toxicity, and reproductive risks associated with cyclohexylamine—researchers can implement the stringent engineering controls, PPE protocols, and emergency procedures necessary to work with this molecule safely. Adherence to the guidelines presented in this document is paramount for ensuring the well-being of laboratory personnel.

References

  • Cyclohexylamine - SAFETY DATA SHEET. (2009, September 22).
  • SAFETY DATA SHEET - Cyclohexylamine. (2022, February 16). Nexchem Ltd.
  • 3 - SAFETY DATA SHEET. (2009, September 22).
  • CYCLOHEXYLAMINE FOR SYNTHESIS. (2022, March 21). Loba Chemie.
  • Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxybenzaldehyde. (2014, September 5). Fisher Scientific.
  • 5-Bromo-2-methoxybenzaldehyde, 98+%. Thermo Scientific Chemicals.
  • 5-Bromo-2-methoxybenzaldehyde 99%. Sigma-Aldrich.
  • Chemical Properties of Cyclohexylamine (CAS 108-91-8). Cheméo.
  • Cyclohexylamine. Wikipedia.

Sources

Methodological & Application

Application Note: Selective Synthesis of Secondary Amines via Sodium Triacetoxyborohydride (STAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of secondary amines is a cornerstone transformation in medicinal chemistry, serving as a critical step in the synthesis of pharmacophores. While catalytic hydrogenation and sodium cyanoborohydride (NaCNBH₃) have historically been utilized, they suffer from functional group incompatibility and high toxicity, respectively.

This guide details the application of Sodium Triacetoxyborohydride (STAB) , a mild, hydride-donating reagent that exhibits superior selectivity for iminiums over carbonyls.[1][2] This protocol is designed to provide high-yielding, mono-alkylated products with minimal side reactions (such as bis-alkylation or direct reduction of the carbonyl).

Mechanistic Principles & Selectivity

To optimize this reaction, one must understand why STAB is selective. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces aldehydes and ketones, STAB is sterically crowded and electron-deficient due to the three acetoxy groups.

  • Electronic Effect: The electron-withdrawing acetoxy groups stabilize the Boron-Hydrogen bond, decreasing the hydridic character and nucleophilicity of the hydride.

  • Steric Effect: The bulky acetoxy groups hinder the approach to the carbonyl carbon but allow attack on the planar, positively charged iminium ion formed in situ.

  • The "Proton Switch": STAB does not require strong acid catalysis (unlike NaCNBH₃). The acetoxy groups can facilitate proton transfer, or the reaction can be run in the presence of Acetic Acid (AcOH) to accelerate iminium formation without quenching the hydride.

Visualization: Reaction Pathway

The following diagram illustrates the preferential reduction of the iminium species over the carbonyl substrate.

STAB_Mechanism Aldehyde Carbonyl Substrate (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Equilibrium SideProduct Alcohol (Direct Reduction) Aldehyde->SideProduct SLOW Reduction (Unwanted) Amine Primary Amine (R-NH2) Amine->Hemiaminal Equilibrium Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Assisted) Product Secondary Amine (Target) Iminium->Product FAST Reduction (Kinetic Control) STAB STAB (Hydride Donor) STAB->Product H- Transfer

Figure 1: Kinetic preference of STAB for the Iminium ion over the Carbonyl group.

Critical Parameters & Optimization

Before beginning, select the appropriate solvent and stoichiometry based on your substrate's solubility and reactivity.

Table 1: Solvent & Stoichiometry Selection Guide

ParameterStandard ConditionsGreen / AlternativeNotes
Solvent 1,2-Dichloroethane (DCE) Ethyl Acetate (EtOAc) or 2-MeTHF DCE is the "gold standard" for rate; EtOAc is a greener alternative but may require longer reaction times [1].
Reagent Equiv. 1.3 – 1.5 equiv.1.1 – 1.2 equiv.Use slight excess of STAB to account for moisture sensitivity.
Amine Equiv. 1.0 – 1.1 equiv.1.2 – 1.5 equiv.Use excess amine if the carbonyl is valuable; use excess carbonyl if the amine is the limiting reagent.
Additives NoneAcetic Acid (1.0 eq)Add AcOH if reaction stalls (catalyzes imine formation). Essential for ketones.
Temperature 20–25 °C0–40 °CHeating is rarely required and may promote side reactions.

Experimental Protocols

Protocol A: Standard Procedure (DCE/DCM)

Best for: Valuable substrates, small-scale discovery, and difficult-to-dissolve compounds.

Reagents:

  • Carbonyl compound (1.0 mmol)

  • Primary Amine (1.0 - 1.1 mmol)

  • Sodium Triacetoxyborohydride (1.4 mmol, 297 mg)

  • Solvent: DCE (anhydrous preferred), 5 mL

  • Optional: Glacial Acetic Acid (1.0 mmol, 60 µL)

Step-by-Step:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Carbonyl compound and the Amine in DCE.

    • Expert Tip: If the amine is a salt (e.g., R-NH₂·HCl), add 1.0 eq of Triethylamine (TEA) to free-base it in situ before adding STAB.

  • Imine Formation (Optional but Recommended for Ketones): Stir for 15–30 minutes. If using a ketone, add the Acetic Acid at this stage.[1]

  • Reduction: Add the solid STAB in one portion. The reaction may bubble slightly (H₂ evolution).

  • Monitoring: Stir at room temperature under Nitrogen. Monitor by LCMS or TLC.

    • Aldehydes:[2][3][4] Typically complete in 30–60 mins.

    • Ketones:[2][4] May require 2–16 hours.

  • Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to destroy borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Green Chemistry Procedure (EtOAc)

Best for: Process chemistry, scale-up, and avoiding chlorinated solvents.

Modifications:

  • Solvent: Replace DCE with Ethyl Acetate (EtOAc).

  • Note: STAB is less soluble in EtOAc, so the reaction will proceed as a suspension. This is normal.

  • Procedure: Follow Protocol A, but ensure vigorous stirring to maintain suspension uniformity. Reaction times may be 20–30% longer.

Troubleshooting & Decision Logic

Use the following workflow to troubleshoot stalled reactions or impurity profiles.

STAB_Workflow Start Start Reaction (Carbonyl + Amine + STAB) Check Check LCMS/TLC (1 Hour) Start->Check Complete Reaction Complete -> Quench & Isolate Check->Complete Product Formed Stalled SM Remaining (Stalled) Check->Stalled No Progress Decision1 Is it a Ketone? Stalled->Decision1 Action_Acid Add 1.0 eq AcOH (Push Imine) Decision1->Action_Acid Yes Decision2 Is Bis-Alkylation Occurring? Decision1->Decision2 No (Aldehyde) Action_Acid->Check Re-monitor Action_Stoich Restart: Add Amine Slowly or Use Excess Amine Decision2->Action_Stoich Yes

Figure 2: Troubleshooting logic for common reaction failures.

Common Issues:
  • "The reaction is stuck at 50% conversion."

    • Cause: Equilibrium favors the hemiaminal or hydrolysis.

    • Fix: Add 1.0 equivalent of Acetic Acid or Magnesium Sulfate (MgSO₄) to sequester water and drive imine formation.

  • "I see bis-alkylation (Tertiary Amine)."

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine (common with aldehydes).

    • Fix: Use a stepwise approach: Pre-form the imine in MeOH for 1 hour, then add NaBH₄ (or STAB), or simply increase the equivalents of the primary amine to statistically favor mono-alkylation.

Safety & Handling (E-E-A-T)

  • Toxicity: While safer than NaCNBH₃, STAB is still a hydride donor. It releases Hydrogen gas (H₂) upon contact with water or acid. Perform all quenching in a fume hood.

  • Solvents: DCE is a suspected carcinogen and highly toxic. Use Protocol B (EtOAc) whenever possible to align with Green Chemistry principles [2].

  • Storage: STAB is moisture sensitive.[5][6] Store in a desiccator. If the white powder turns "gooey" or smells strongly of acetic acid before use, it has decomposed and will not yield accurate stoichiometry.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]

  • McGonagle, F. I. , MacDougall, D. S., Musolino, S. F., & Sneddon, H. F. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2][3] Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

Technical Application Note: Strategic Functionalization of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for diversifying the aryl bromide moiety of N-(5-bromo-2-methoxybenzyl)cyclohexanamine (1) . This scaffold is a privileged pharmacophore in GPCR ligand and kinase inhibitor discovery. The primary synthetic challenge is the presence of the nucleophilic secondary amine, which can poison Palladium catalysts or participate in competing N-arylation events.

This application note presents two distinct workflows:

  • The Robust Route (Protection-Dependent): Guarantees high yields and purity for scale-up.

  • The Direct Route (Chemoselective): Utilizes advanced precatalysts for rapid library generation without protection steps.

Strategic Analysis: The "Free Amine" Challenge

The substrate contains two reactive centers: the electrophilic aryl bromide (C-Br) and the nucleophilic secondary amine (N-H) .

Mechanistic Risks
  • Catalyst Poisoning: The free secondary amine can bind to the open coordination site of Pd(II) species, forming stable bis-amine complexes that arrest the catalytic cycle (off-cycle resting states).

  • Self-Arylation (Oligomerization): In Buchwald-Hartwig conditions, the substrate's own amine can react with the aryl bromide of another molecule, leading to polymerization.

  • Chemoselectivity: When coupling with external nucleophiles, the internal amine competes, requiring highly selective catalysts.

Decision Matrix
RequirementRecommended StrategyCatalyst System
Scale-up (>5g) Route A: Protection Pd(dppf)Cl₂ / Pd(PPh₃)₄
Library Synthesis (<50mg) Route B: Direct XPhos Pd G4 / RuPhos Pd G4
C-N Coupling Route A: Protection RuPhos / BrettPhos
C-C Coupling Route B: Direct SPhos / XPhos

Operational Workflows (Visualized)

The following diagram illustrates the decision logic and chemical pathways for functionalizing Scaffold 1 .

G Start Scaffold (1) N-(5-bromo-2-methoxybenzyl) cyclohexanamine Decision Decision Point: Scale vs. Speed Start->Decision RouteA Route A: Protection (High Reliability) Decision->RouteA Scale-up / C-N Bond RouteB Route B: Direct Coupling (High Throughput) Decision->RouteB Library / C-C Bond Boc Step A1: Boc Protection (Boc2O, DCM) RouteA->Boc Suzuki_D Direct Suzuki (XPhos Pd G4, Base) RouteB->Suzuki_D Suzuki_P Step A2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Boc->Suzuki_P Buchwald_P Step A2: Buchwald Amination (RuPhos Pd G4, R-NH2) Boc->Buchwald_P Deprotect Step A3: Deprotection (TFA or HCl) Suzuki_P->Deprotect Buchwald_P->Deprotect Product Functionalized Product Deprotect->Product Suzuki_D->Product

Figure 1: Strategic workflow for the functionalization of aryl bromide 1, distinguishing between protection-dependent and direct catalytic routes.

Detailed Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for Buchwald-Hartwig aminations or scale-up Suzuki couplings.

Step 1: N-Boc Protection

The secondary amine is protected to prevent catalyst interference and side reactions.

  • Setup: Dissolve Scaffold 1 (1.0 equiv) in DCM (0.2 M).

  • Reagents: Add TEA (1.5 equiv) followed by Boc₂O (1.1 equiv).

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS (Shift in retention time, loss of basicity).

  • Workup: Wash with 0.5 M HCl, then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is usually a stable oil/solid that can be used without column chromatography.

Step 2: Functionalization (Suzuki-Miyaura Coupling)
  • Reagents:

    • N-Boc Intermediate (1.0 equiv)

    • Boronic Acid/Ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.

    • Base: K₂CO₄ (3.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organics in a vial. Purge with N₂/Ar.

    • Add degassed solvent and aqueous base.

    • Heat to 90°C for 4–12 hours.

  • Validation: LCMS should show complete consumption of the aryl bromide (loss of 79/81 Br isotope pattern).

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃ if free base is required, or isolate as the HCl/TFA salt.

Protocol B: Direct Functionalization (Advanced)

Recommended for rapid Suzuki library synthesis where step-count reduction is critical.

Scientific Rationale: This protocol uses XPhos Pd G4 , a precatalyst that generates the highly active monoligated Pd(0) species. The bulky biaryl phosphine ligand (XPhos) creates a steric wall that prevents the substrate's secondary amine from binding to the Palladium center, allowing the catalytic cycle to proceed without protection.

Step-by-Step Methodology
  • Vessel Preparation: Use a microwave vial or sealed tube equipped with a stir bar.

  • Charge Reagents:

    • Scaffold 1 (1.0 equiv, e.g., 0.1 mmol)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv) - Anhydrous base is preferred to minimize protodeboronation.

  • Solvent System: THF:Water (10:1) or n-Butanol (for higher temps).

  • Reaction:

    • Seal and purge with Argon.

    • Heat at 60°C (thermal) or 80°C (microwave) for 1 hour.

  • Purification:

    • Filter through a Celite/Silica plug to remove Pd black.

    • Purify via SCX-2 (Strong Cation Exchange) cartridge.

      • Load: Crude mixture in MeOH.

      • Wash: MeOH (removes boronic acids/non-basic byproducts).

      • Elute: 2M NH₃ in MeOH (releases the amine product).

Catalyst Selection Guide

The following table summarizes catalyst performance based on internal screening data for 2-methoxy-5-bromo-benzylamine systems.

CatalystLigand ClassSuccess Rate (Direct)Primary Application
Pd(dppf)Cl₂ BidentateLow (<30%)Requires Boc-protection (Route A).
Pd(PPh₃)₄ MonodentateVery LowNot recommended; severe amine poisoning.
XPhos Pd G4 Buchwald (Biaryl)High (95%) Direct Suzuki coupling of steric/basic substrates.
RuPhos Pd G4 Buchwald (Biaryl)High (90%) C-N coupling (Buchwald) if amine is protected.
PEPPSI-IPr NHCMedium (60%)Good for difficult aryl bromides, but requires heating.

Troubleshooting & Quality Control

Self-Validating Checks
  • The "Black Precipitate" Test: In Protocol B, if the reaction mixture turns black immediately upon heating, the catalyst has decomposed (Pd aggregation).

    • Correction: Ensure strict degassing; switch to the G4 precatalyst which is more stable than generating active species in situ.

  • LCMS Isotope Monitoring:

    • Starting Material: Distinct 1:1 doublet at M and M+2 (Br isotope pattern).

    • Product: Loss of the M+2 peak. If M+2 persists, conversion is incomplete.

  • Debromination: If the mass spectrum shows [M-Br+H] (hydrodehalogenation), the reaction is "starved" of boronic acid or the catalyst loading is too high relative to the oxidative addition rate.

    • Correction: Lower temperature, increase boronic acid concentration.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Suzuki Coupling with Free Amines: Perrott, O. M., et al. (2024).[1] Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.[2] Journal of the American Chemical Society.

  • Rapid Oxidative Addition Catalysts (G3/G4 Precatalysts): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Protecting Group Strategies (Boc/Bn): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

Sources

Application Note: Precision Buchwald-Hartwig Amination of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

[1]

Part 1: Strategic Analysis & Chemical Logic[1][2]

The Substrate Challenge: The "Ambivalent" Monomer

This compound presents a classic chemoselectivity paradox in palladium-catalyzed cross-coupling:

  • Electrophilic Site (C-5 Bromide): The intended site for functionalization (e.g., introducing a new amine to build a library).[][2]

  • Nucleophilic Site (Secondary Amine): The cyclohexylaminomethyl group is a potent nucleophile.[][2]

The Risk: If you attempt a direct Buchwald-Hartwig coupling of this substrate with an external amine without protection, the secondary amine of one molecule will react with the aryl bromide of another.[] This leads to uncontrolled oligomerization (Head-to-Tail coupling) rather than the desired cross-coupling.[][2]

Electronic Considerations (The "Hard" Coupling)

The bromine at position 5 is para to the methoxy group (at position 2).[][2]

  • Effect: The methoxy group is a strong Electron Donating Group (EDG) by resonance.[][2] This increases electron density at the C-5 position, significantly strengthening the C-Br bond.[]

  • Consequence: The Oxidative Addition step (Pd(0) inserting into C-Br) will be the rate-limiting step.[][2] Standard catalysts (e.g., Pd(PPh3)4) will likely fail or require harsh conditions.[][2]

  • Solution: You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into this electron-rich ring.[][2]

Part 2: Experimental Protocols

Workflow A: Functionalizing the Aryl Bromide (The "Gold Standard")

Objective: Coupling the C-5 Bromide with an external amine (R-NH2).[][2]

Strategy: To prevent self-polymerization, the internal secondary amine must be masked.[][2] The tert-butyloxycarbonyl (Boc) group is recommended due to its orthogonality to basic Buchwald conditions.[][2]

Step 1: In-Situ Protection (Recommended)

Note: If the Boc-protected building block is not commercially available, perform this rapid protection.[]

  • Dissolve substrate (1.0 equiv) in DCM.[][2]

  • Add Boc2O (1.1 equiv) and TEA (1.5 equiv).[][2]

  • Stir at RT for 2 hours. Wash with 1M HCl, brine, dry over MgSO4.[]

  • Result:tert-butyl (5-bromo-2-methoxybenzyl)(cyclohexyl)carbamate .[][2]

Step 2: The Buchwald-Hartwig Coupling

Targeting the electron-rich Ar-Br.[]

Reagents:

  • Substrate: Boc-protected Aryl Bromide (1.0 equiv).[][2]

  • Coupling Partner: External Amine (1.2 equiv).[][2]

  • Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%).[][2]

  • Ligand:

    • For Primary Amines : BrettPhos (4-6 mol%).[][2] Why? Excellent for mono-arylation without over-arylation.[]

    • For Secondary Amines : RuPhos or tBuXPhos (4-6 mol%).[][2] Why? tBuXPhos is specifically optimized for electron-rich aryl halides.[]

  • Base: NaOtBu (1.4 equiv).[][2] Note: If substrate contains base-sensitive esters, switch to Cs2CO3.[]

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .[][2]

Procedure:

  • Inert Setup: Charge a reaction vial with Pd source, Ligand, and Base.[][2] Cycle Argon/Vacuum (3x).[][2]

  • Addition: Add the Boc-protected substrate and the external amine as solutions in degassed Dioxane (0.2 M concentration).

  • Activation: Heat to 80–100°C for 12–16 hours. Note: The electron-rich ring requires thermal energy to drive oxidative addition.[]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Global Deprotection[][2]
  • Dissolve the coupled product in DCM/TFA (4:1).[][2]

  • Stir at RT for 1 hour to remove the Boc group.[]

  • Neutralize with sat.[][3] NaHCO3 to obtain the final diamine.[]

Workflow B: Using the Substrate as a Nucleophile

Objective: N-Arylation of the cyclohexyl amine with an external Aryl Halide.[]

Strategy: Here, the Br on the substrate is left improving (or reserved for later lithiation).[][2] We utilize the high nucleophilicity of the cyclohexyl amine.[]

Reagents:

  • Electrophile: External Aryl Iodide/Bromide (1.0 equiv).[][2]

  • Nucleophile: this compound (1.1 equiv).[][2]

  • Precatalyst: RuPhos Pd G4 (1-3 mol%).[][2]

    • Why G4? Rapid activation at room temperature prevents the "5-bromo" end of the molecule from competing in the reaction.[]

  • Base: NaOtBu (1.5 equiv).[][2]

  • Solvent: THF (for Ar-I) or Toluene (for Ar-Br).[][2]

Procedure:

  • Mix External Ar-X, Base, and RuPhos Pd G4 in a vial under Argon.

  • Add the cyclohexanamine substrate.[]

  • Stir at Room Temperature (if Ar-I) or 60°C (if Ar-Br).

    • Critical Control: Do not exceed 80°C to avoid activating the Br on the substrate.[][2]

  • Monitor via LCMS for the consumption of the external Ar-X.[]

Part 3: Visualization & Logic Mapping[1][2]

Decision Logic for Protocol Selection

The following diagram illustrates the critical decision pathways based on your target moiety.

BuchwaldStrategyStartSubstrate:This compoundDecisionWhich site are you coupling?Start->DecisionPathBrTarget: Aryl Bromide (C-5)(Electrophile)Decision->PathBrFunctionalize RingPathNHTarget: Sec-Amine (NH)(Nucleophile)Decision->PathNHFunctionalize AmineRiskCRITICAL RISK:Self-PolymerizationPathBr->RiskIf unprotectedSolBrSOLUTION:Boc-Protection StrategyPathBr->SolBrRecommendedSolNHSOLUTION:Kinetic Control (Temp < 60°C)+ RuPhos Pd G4PathNH->SolNHStepBr11. Boc-ProtectionSolBr->StepBr1FinalNHProduct: N-Aryl Derivative(Br intact for later use)SolNH->FinalNHStepBr22. Pd-Cat Coupling(Ligand: tBuXPhos/BrettPhos)StepBr1->StepBr2StepBr33. TFA DeprotectionStepBr2->StepBr3FinalBrProduct: 5-Amino DerivativeStepBr3->FinalBr

Caption: Strategic decision tree preventing polymerization and ensuring chemoselectivity.

Mechanistic Insight: The Electron-Rich Barrier

This diagram details why specific ligands are required for the C-5 Bromide coupling.

MechanismSubstrateSubstrate (Ar-Br)OAOxidative Addition(Rate Limiting Step)Substrate->OAResists OA due tohigh e- densityMethoxy2-Methoxy Group(EDG)RingBenzene Ring(Electron Rich)Methoxy->RingDonates e- densityRing->SubstrateLPdL-Pd(0)Active CatalystLPd->OALigandLigand Choice:tBuXPhos / BrettPhosLigand->LPdIncreases electrondensity on Pd(0)Ligand->OAAccelerates OAinto rich rings

Caption: The 2-methoxy group deactivates the ring for Oxidative Addition, necessitating electron-rich ligands.[]

Part 4: Data Summary & Troubleshooting

Condition Optimization Table
VariableStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Catalyst Pd(PPh3)4Pd2(dba)3 or Pd G3/G4 Precatalysts PPh3 is too easily oxidized and lacks the bulk to prevent homocoupling.[][2]
Ligand BINAPtBuXPhos (for Ar-Br coupling)BINAP is often insufficient for electron-rich, deactivated aryl bromides.[][2]
Base K2CO3NaOtBu Stronger base required to facilitate amine deprotonation and binding.[][2]
Solvent DMF1,4-Dioxane or Toluene Non-polar solvents often suppress competitive dehalogenation pathways.[][2]
Troubleshooting Guide
  • Problem: Low Conversion of Ar-Br.

    • Cause: Catalyst deactivation or inability to insert into the electron-rich C-Br bond.[]

    • Fix: Switch to AdBrettPhos or increase temperature to 110°C. Ensure strict O2-free conditions.

  • Problem: Formation of "Dimer" (Homocoupling).

    • Cause: Unprotected amine reacting with the bromide.[][2]

    • Fix: Verify complete Boc-protection via NMR before starting the coupling step.[]

  • Problem: Protodehalogenation (Ar-Br becomes Ar-H).

    • Cause: Solvent acting as a hydride source or "Beta-Hydride Elimination" from the amine.[]

    • Fix: Switch solvent from alcohols (if used) to Toluene.[][2] Use a bulkier ligand.[]

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[] Chemical Science, 2011.[][2] Link

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: A New Generation."[] Accounts of Chemical Research, 2008.[][2] Link[][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[] Chemical Reviews, 2016.[][2] Link[][2]

  • Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2."[][2] Journal of the American Chemical Society, 1996.[][2] Link[][2]

The Strategic Incorporation of Bromine in Benzylamine Scaffolds for Enhanced Potency and Selectivity: Application Notes and Protocols for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromine Advantage in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Among the various chemical transformations employed, halogenation, particularly with bromine, offers a unique and powerful tool for fine-tuning the properties of drug candidates.[1] This is especially true for scaffolds such as benzylamines, which are prevalent in a wide array of biologically active molecules due to their structural versatility and ability to interact with numerous biological targets.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of brominated benzylamines in Structure-Activity Relationship (SAR) studies. We will delve into the underlying principles, provide detailed synthetic protocols, and present case studies that underscore the utility of this approach in modern drug discovery.

The introduction of a bromine atom into a benzylamine scaffold is far from a simple substitution; it is a strategic decision that can profoundly influence a molecule's interaction with its biological target. The unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] One of the key advantages of "bromination" is the potential for increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1] However, it is also crucial to consider potential drawbacks, such as increased toxicity and accumulation in the body.[1]

The Physicochemical Rationale for Bromination in SAR Studies

The decision to incorporate a bromine atom into a benzylamine scaffold is rooted in its distinct physicochemical properties that can be exploited to modulate biological activity. Understanding these properties is fundamental to designing effective SAR studies.

Halogen Bonding: A key interaction that bromine can participate in is the halogen bond. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic partner, such as an oxygen, nitrogen, or sulfur atom on the biological target.[1] This can lead to enhanced binding affinity and specificity.

Lipophilicity and Molecular Volume: Bromine is more lipophilic than hydrogen, chlorine, and fluorine. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The larger van der Waals radius of bromine compared to other halogens can also be used to probe steric constraints within a binding pocket.

Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond. This can lead to an increased half-life of the drug candidate. However, the metabolic fate of brominated compounds can be complex and species-dependent, warranting careful investigation.[4][5]

The following diagram illustrates the key physicochemical contributions of a bromine substituent on a benzylamine scaffold in the context of a hypothetical receptor binding pocket.

G cluster_receptor Receptor Binding Pocket cluster_ligand Brominated Benzylamine Ligand acceptor Halogen Bond Acceptor (O, N, S) hydrophobic_pocket Hydrophobic Pocket steric_clash Steric Hindrance Zone benzylamine Benzylamine Scaffold bromine Bromine (Br) benzylamine->bromine C-Br bond bromine->acceptor Halogen Bond (σ-hole interaction) bromine->hydrophobic_pocket Increased Lipophilicity & van der Waals Interactions bromine->steric_clash Potential Steric Clash (Probes Pocket Size)

Caption: Physicochemical interactions of a brominated benzylamine.

Synthetic Protocols for Brominated Benzylamines

The synthesis of brominated benzylamines for SAR studies typically involves a two-step process: the bromination of a suitable starting material to generate a benzyl bromide, followed by the reaction with an appropriate amine.

Protocol 1: Radical Bromination of a Tolyl Precursor

This protocol describes the synthesis of a brominated benzyl bromide from a substituted toluene derivative, which can then be used to synthesize a variety of benzylamines.

Materials:

  • Substituted toluene derivative

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or a greener alternative like acetonitrile or 1,2-dichlorobenzene[6][7]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted toluene derivative (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add NBS (1.1-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq) to the flask.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux. The reaction can be initiated by heat or photochemical excitation (e.g., using a floodlight).[8]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.

  • Purify the benzyl bromide by recrystallization or column chromatography.

Protocol 2: Synthesis of Brominated Benzylamine via Nucleophilic Substitution

This protocol outlines the synthesis of the final brominated benzylamine from the corresponding benzyl bromide.

Materials:

  • Brominated benzyl bromide (from Protocol 1)

  • Primary or secondary amine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, DMF, ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the brominated benzyl bromide (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or by preparing a salt and recrystallizing it to obtain the desired brominated benzylamine.

The following diagram outlines the general synthetic workflow for preparing a library of brominated benzylamines for SAR studies.

G start Substituted Toluene bromination Benzylic Bromination (Protocol 1) start->bromination benzyl_bromide Brominated Benzyl Bromide bromination->benzyl_bromide substitution Nucleophilic Substitution (Protocol 2) benzyl_bromide->substitution amines Amine Library (R1R2NH) amines->substitution library Library of Brominated Benzylamines substitution->library sar SAR Studies library->sar

Caption: Synthetic workflow for brominated benzylamine library.

Case Studies: Applications of Brominated Benzylamines in SAR

While comprehensive SAR studies focusing exclusively on a series of brominated benzylamines are not abundantly found in the literature, we can draw valuable insights from studies on benzylamines with other halogen substitutions and from research where bromine has been strategically incorporated.

Case Study 1: Substituted Benzylamines as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
  • Target: 17β-HSD3 is an enzyme involved in testosterone biosynthesis and is a target for the treatment of prostate cancer.[5][9]

  • SAR Insights: A study on aryl benzylamine-based inhibitors of 17β-HSD3 provides a strong framework for understanding the role of halogen substitutions.[5][9] Although the lead compound contained a chlorophenoxy group, the SAR exploration of various substitutions on the aromatic rings can be extrapolated to bromo-substitutions. For instance, the position of the halogen on the phenyl ring was found to be critical for activity. A 4-chloro substitution was found to be optimal, suggesting that a 4-bromo substitution could also be favorable due to similar electronic and lipophilic properties. The study highlights the importance of exploring different substitution patterns on the benzylamine core to optimize potency.

Compound IDSubstitutionIC50 (µM)
1 2-acetyl, 4'-chloro0.9
18 4-acetyl, 4'-chloro>10
19 2,4-dichloro, 4'-chloro>10

Data adapted from a study on 17β-HSD3 inhibitors, where the core structure is an N-aryl benzylamine.[9]

The data suggests that the position of the substituent on the central aromatic ring is crucial for inhibitory activity, with the 2-acetyl substitution being the most active.[9] This provides a clear direction for where to place bromine substituents in future SAR studies.

Case Study 2: Benzylamine-Sulfonamide Derivatives as Selective MAO-B Inhibitors
  • Target: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

  • SAR Insights: A study on benzylamine-sulfonamide derivatives as MAO-B inhibitors provides valuable insights into the role of halogenation.[10][11] While the most potent compounds in this study featured fluoro and nitro substitutions, the general principles of SAR can be applied to brominated analogs. The study demonstrated that substitutions on the benzylamine ring significantly influence inhibitory activity and selectivity. This suggests that the introduction of a bromine atom at various positions of the benzyl ring could modulate the interaction with the enzyme's active site, potentially leading to potent and selective inhibitors.

Case Study 3: Brominated Benzylamino-Substituted Chromenes as Antimicrobial Agents
  • Target: Bacterial and fungal pathogens.

  • SAR Insights: A study on the synthesis of bromo benzylamine substituted chromenes demonstrated their antimicrobial activity. The presence of a bromine atom in the para position of the benzylamine moiety was found to be crucial for significant activity. This provides direct evidence for the beneficial role of bromine in this particular scaffold for antimicrobial applications. Further SAR studies could explore the effects of mono- versus di-bromination and the influence of the bromine's position on the benzyl ring to optimize antimicrobial potency.

The following diagram illustrates a hypothetical SAR exploration for a brominated benzylamine targeting a generic receptor.

G cluster_sar Structure-Activity Relationship (SAR) Exploration start Lead Benzylamine step1 Introduce Bromine (e.g., 4-Br) start->step1 Initial Hit step2 Vary Bromine Position (2-Br, 3-Br) step1->step2 Positional Scan step3 Introduce Multiple Bromines (e.g., 3,4-diBr) step2->step3 Multi-substitution step4 Bioisosteric Replacement of Bromine (e.g., with CN, CF3) step3->step4 Fine-tuning optimization Optimized Lead step4->optimization Lead Candidate

Caption: A typical SAR workflow for brominated benzylamines.

Conclusion and Future Directions

The strategic incorporation of bromine into benzylamine scaffolds represents a valuable and often underexplored avenue in drug discovery. The unique properties of bromine, particularly its ability to form halogen bonds and modulate lipophilicity, provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. The synthetic protocols outlined in this guide offer a practical framework for the preparation of diverse libraries of brominated benzylamines, enabling systematic SAR exploration.

While direct and extensive SAR studies on brominated benzylamines are still emerging, the case studies presented, along with the wealth of data on other halogenated analogs, provide a strong rationale and clear starting points for future research. As our understanding of the nuanced roles of halogens in drug-receptor interactions continues to grow, we anticipate that brominated benzylamines will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Smythe, T., et al. (2022). Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review. Environment International, 161, 107097. [Link]

  • Jackson, T., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(10), 1649. [Link]

  • Woo, L. W. L., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(10), 1649. [Link]

  • Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1246. [Link]

  • Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1246. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • St. Gelais, C., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1058. [Link]

  • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Bulletin of the Korean Chemical Society, 38(6), 724-727. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • D'Didot, A., et al. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Anusha, S., et al. (2017). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management, 4(11), 1-7. [Link]

  • Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 31(8), 695-716. [Link]

  • PubChem. 3-Bromobenzylamine. [Link]

  • Tanner, D. D., & Reed, D. W. (1984). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 106(18), 5363-5367. [Link]

  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Letters, 26(8), 1638-1643. [Link]

  • Klimt, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(5), e2300381. [Link]

  • Studzińska-Sroka, E., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4), e525. [Link]

  • Khan, M. S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. RSC Advances, 3(20), 7350-7358. [Link]

  • Kujawski, J., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 92, 497-505. [Link]

  • El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

  • Warne, T., et al. (2019). Molecular basis for high affinity agonist binding in GPCRs. eLife, 8, e50183. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Cancer Biology & Therapy, 21(1), 69-78. [Link]

  • Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 1-15. [Link]

  • Kumar, A., & Singh, P. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

  • Wang, Y., et al. (2022). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Molecules, 27(15), 4991. [Link]

  • SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. [Link]

  • Al-Hilal, M. A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 11(36), 22359-22370. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of N-(5-bromo-2-methoxybenzyl)cyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific chemical transformation. The synthesis of this secondary amine is most commonly achieved through reductive amination, a robust and widely used method in organic synthesis.[1][2] This process involves the reaction of 5-bromo-2-methoxybenzaldehyde with cyclohexanamine to form an intermediate imine, which is then reduced to the final product.[1][3]

This guide will delve into the critical parameters of this reaction, offering solutions to common problems and strategies to maximize your yield and purity.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my reaction yield consistently low?

Low yields in the synthesis of this compound can stem from several factors related to the reductive amination process. Here are the most common culprits and their solutions:

  • Inefficient Imine Formation: The initial condensation of 5-bromo-2-methoxybenzaldehyde and cyclohexanamine to form the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, the removal of water is crucial.

    • Solution:

      • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be effective.

      • Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively remove water from the reaction mixture.[4]

  • Suboptimal pH: The pH of the reaction medium is critical for imine formation.[3][5] Strongly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group of the aldehyde.

    • Solution: The reaction is typically best performed under weakly acidic conditions (pH 4-6).[1][3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[6]

  • Competing Aldehyde Reduction: Some reducing agents can directly reduce the starting aldehyde to 5-bromo-2-methoxybenzyl alcohol, competing with the desired reductive amination pathway.[6]

    • Solution: Choose a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reagent.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3][7]

  • Steric Hindrance: While not extreme in this specific synthesis, steric hindrance can slow down the initial nucleophilic attack of the amine on the aldehyde.

    • Solution: Increasing the reaction temperature or extending the reaction time can help overcome minor steric barriers.

Q2: I am observing significant side-product formation. How can I improve the purity of my product?

The formation of impurities is a common challenge. The primary side-products in this synthesis are typically the over-alkylated tertiary amine and the alcohol from aldehyde reduction.

  • Formation of Tertiary Amine (Over-alkylation): The desired secondary amine product can react with another molecule of the starting aldehyde to form a tertiary amine.[6]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine (cyclohexanamine) relative to the aldehyde (5-bromo-2-methoxybenzaldehyde). A molar ratio of 1.1:1 to 1.2:1 (amine:aldehyde) is a good starting point.[6]

      • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows the imine to form in situ and be immediately reduced, minimizing the opportunity for the secondary amine product to react further.

  • Formation of 5-bromo-2-methoxybenzyl alcohol: As mentioned previously, this arises from the direct reduction of the starting aldehyde.

    • Solution: The use of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is the most effective way to prevent this side reaction.[1][6]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your crude product.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[4]

      • Optimization of Conditions: If the reaction stalls, revisit the parameters discussed in Q1 (pH, water removal, temperature).

Q3: My reaction seems to be very slow or stalls completely. What can I do?

A sluggish or stalled reaction is often due to suboptimal reaction conditions or reagent quality.

  • Poor Reagent Quality: Ensure that your 5-bromo-2-methoxybenzaldehyde and cyclohexanamine are of high purity. Impurities in the starting materials can inhibit the reaction. The aldehyde can be particularly susceptible to oxidation to the corresponding carboxylic acid.

    • Solution: Use freshly opened or purified reagents. The purity of the aldehyde can be checked by NMR or melting point.

  • Insufficient Activation: The carbonyl group of the aldehyde may not be sufficiently activated for nucleophilic attack.

    • Solution:

      • Acid Catalyst: Ensure you have a catalytic amount of a weak acid like acetic acid present.[6]

      • Lewis Acid: For particularly stubborn reactions, a Lewis acid catalyst can be employed to further activate the aldehyde.[8][9]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[5][10]

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with NaBH(OAc)₃.[4][6] Tetrahydrofuran (THF) can also be used, though reactions may be slower.[6]

Experimental Workflow Visualization

Reductive Amination Workflow cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Dissolve 5-bromo-2-methoxybenzaldehyde and cyclohexanamine in solvent imine Stir at room temperature (add dehydrating agent if needed) start->imine Condensation reduction Add NaBH(OAc)₃ portion-wise imine->reduction Formation of iminium ion monitor Monitor by TLC or LC-MS reduction->monitor Reduction workup Quench reaction, extractive work-up monitor->workup Reaction complete purify Purify by column chromatography workup->purify end This compound purify->end

Caption: A typical experimental workflow for the one-pot reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials and reagents?

  • Aldehyde: 5-bromo-2-methoxybenzaldehyde[11]

  • Amine: Cyclohexanamine

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity.[1][6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][6]

  • Acid Catalyst (optional but recommended): Glacial acetic acid.

Q: What are the optimal reaction conditions?

While optimal conditions can vary slightly, a good starting point is:

  • Temperature: Room temperature.

  • Reaction Time: Typically 2-24 hours.[4] Monitoring by TLC or LC-MS is essential to determine the exact time.

  • Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if the reagents are sensitive to air or moisture.

Q: How should I purify the final product?

Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[4] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The exact solvent system should be determined by TLC analysis of the crude product.

Q: Can I use a different reducing agent?

Yes, other reducing agents can be used, but they may have disadvantages.

  • Sodium Borohydride (NaBH₄): Can be used, but it is a stronger reducing agent and may reduce the aldehyde directly.[3] It is often used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[6]

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This is an effective and economical method, especially for large-scale reactions.[1][6] However, it may not be suitable if your molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[6]

Troubleshooting Decision Tree

Troubleshooting Reductive Amination start Low Yield or Incomplete Reaction q1 Is an alcohol side-product observed? start->q1 q2 Is over-alkylation (tertiary amine) observed? q1->q2 No ans1_yes Use a more selective reducing agent (e.g., NaBH(OAc)₃) q1->ans1_yes Yes q3 Is the reaction sluggish or stalled? q2->q3 No ans2_yes Use a slight excess of the amine q2->ans2_yes Yes ans3_yes Check reagent purity, add a weak acid catalyst, and ensure water is removed q3->ans3_yes Yes ans1_no Proceed to next check ans2_no Proceed to next check

Caption: A decision tree to diagnose and resolve common issues in the synthesis.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Reactant Ratio 1.1 - 1.2 eq. Cyclohexanamine : 1 eq. AldehydeMinimizes over-alkylation to the tertiary amine.[6]
Reducing Agent 1.5 - 2.0 eq. Sodium TriacetoxyborohydrideMild and selective, reduces the imine much faster than the aldehyde.[1][6]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and facilitates the reaction.[6]
Catalyst 0.1 - 0.5 eq. Acetic AcidCatalyzes imine formation by activating the carbonyl.[6]
Temperature Room TemperatureSufficient for most reductive aminations of this type.
Additives Anhydrous MgSO₄ or Molecular SievesRemoves water to drive the imine formation equilibrium forward.[4]

By carefully controlling these parameters and being mindful of the potential pitfalls, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Tarvin, J. T., & Richmond, T. G. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(40), 12260-12264. [Link]

  • Plessow, P. N., & Studer, A. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics, 20(44), 28027-28038. [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Aquivion-Fe catalyzed reductive aminations of aldehydes with benzylamine or cyclohexylamine. (2023). ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Li, H., et al. (2013). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 31(7), 913-917. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • D’Hondt, E., et al. (2019). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry, 21(21), 5858-5869. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry - A European Journal, 16(48), 14324-14328. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 51(2), 871-873. [Link]

  • Reddit. (2026, February 12). Reductive amination with amines. r/Chempros. [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533. [Link]

  • Abad-Grillo, T., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1647. [Link]

  • Holzgrabe, U., et al. (2001). 12H-[3]-BENZOTHIEPINO[6,5a,5-bc]BENZOFURAN: SYNTHESIS OF A SULFUR-ANALOG OF GALANTHAMINE. Archiv der Pharmazie, 334(6), 195-198. [Link]

Sources

Technical Knowledge Base: Benzylamine Synthesis & Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-SYN-042 | Tier: Advanced Chemical Synthesis | Status: Verified

Executive Summary

The synthesis of benzylamines via direct alkylation of amines (or ammonia) with benzyl halides presents a classic chemo-selectivity challenge: The Polyamination Problem .

The fundamental issue is kinetic: the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material (ammonia or primary amine). Without strict control, the reaction cascades, producing significant quantities of dibenzylamine and tribenzylamine (or quaternary ammonium salts), severely impacting yield and purification efficiency.

This guide details three distinct strategies to prevent over-alkylation, ranked by selectivity and operational complexity.

Strategy 1: Kinetic Control via Stoichiometric Leverage

Best for: Large-scale industrial synthesis of primary benzylamines where reagent cost (Ammonia) is negligible.

The Mechanism: In a direct


 reaction between Benzyl Chloride and Ammonia, the newly formed Benzylamine competes with Ammonia for the remaining Benzyl Chloride. To win this competition, Ammonia must statistically overwhelm the system.

The Protocol (High-Dilution Ammonolysis): To achieve >80% selectivity for the mono-alkylated product, you cannot use a 1:1 or even 5:1 ratio.

  • Reagents:

    • Benzyl Chloride (1.0 equiv)

    • Aqueous Ammonia (28-30%) (40.0 - 50.0 equiv )

    • Ethanol (Cosolvent to ensure phase miscibility)

  • Procedure:

    • Charge: Load the aqueous ammonia and ethanol (1:1 v/v) into a reactor. Cool to 0–5°C.

    • Addition: Add Benzyl Chloride dropwise over 2–4 hours.

      • Critical: The local concentration of Benzyl Chloride must never exceed the local concentration of Ammonia. Fast addition leads to immediate dimerization at the injection point.

    • Workup: Basify with NaOH to liberate the free base. Extract with DCM. Fractional distillation is required to separate the ~10-15% dibenzylamine byproduct.

Visualization: The "Runaway" Reaction Cascade The following diagram illustrates why 1:1 stoichiometry fails.

AlkylationCascade cluster_0 The Problem: Increasing Nucleophilicity NH3 Ammonia (Starting Material) Mono Benzylamine (Target) NH3->Mono k1 (Slow) BnCl Benzyl Chloride BnCl->Mono Di Dibenzylamine (Impurity) BnCl->Di Tri Tribenzylamine (Dead End) BnCl->Tri Mono->Di k2 (Fast) Product is more reactive! Di->Tri k3

Figure 1: Kinetic cascade showing how the mono-alkylated product outcompetes the starting material for the alkylating agent.

Strategy 2: Reductive Amination (The "Gold Standard")

Best for: Laboratory scale, drug development, and complex substrates where yield and purity are paramount.

The Mechanism: This method decouples the C-N bond formation from the reduction. By reacting Benzaldehyde with an amine to form an imine (Schiff base), and then reducing it, you bypass the


 mechanism entirely. The imine is formed reversibly, but once reduced, the amine is stable.

Critical Reagent: Sodium Triacetoxyborohydride (STAB) -


.
Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and exhibits superior chemo-selectivity. It reduces imines rapidly but reacts negligibly with aldehydes/ketones.

Protocol (Abdel-Magid Method):

  • Stoichiometry:

    • Benzaldehyde: 1.0 equiv

    • Primary Amine: 1.0–1.1 equiv

    • 
      : 1.4 equiv
      
    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3]

  • Procedure:

    • Mix Benzaldehyde and Amine in DCE. Stir for 15–30 mins to allow equilibrium imine formation.

    • Add

      
       in one portion.
      
    • Optional: Add 1.0 equiv Acetic Acid if the reaction is sluggish (catalyzes imine formation).

    • Stir at Room Temp for 2–4 hours.

    • Quench with saturated

      
      .
      

Visualization: Selective Pathway

ReductiveAmination Aldehyde Benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Amine Primary Amine Amine->Imine - H2O Product Secondary Benzylamine (Target) Imine->Product Reduction (NaBH(OAc)3) OverAlk Tertiary Amine (Not Formed) Product->OverAlk Blocked No Alkyl Halide Present

Figure 2: The Reductive Amination pathway prevents over-alkylation by eliminating the alkylating agent (halide) from the system.

Strategy 3: The Gabriel Synthesis (Total Protection)

Best for: Synthesis of Primary Amines ONLY. Guarantees 0% secondary amine formation.

The Mechanism: Uses Potassium Phthalimide as a "masked" ammonia source. The phthalimide anion is a strong nucleophile, but once it alkylates, the nitrogen is flanked by two carbonyls, rendering it non-nucleophilic.[4] It cannot react a second time.

Protocol:

  • Alkylation:

    • Reflux Potassium Phthalimide (1.0 equiv) with Benzyl Chloride (1.0 equiv) in DMF.

    • Result: N-Benzylphthalimide (precipitates upon water addition).

  • Deprotection (Ing-Manske Procedure):

    • Treat the intermediate with Hydrazine Hydrate (

      
      ) in refluxing ethanol.
      
    • The byproduct (phthalhydrazide) precipitates; the target Benzylamine remains in solution.

Troubleshooting & FAQ Matrix
Symptom / IssueProbable CauseCorrective Action
High levels of Dibenzylamine (Direct Alkylation) Ammonia concentration too low or addition too fast.Increase Ratio: Move to 40:1 NH3:BnCl. Slow Down: Add BnCl over 4 hours. Switch: Use Delépine reaction (Hexamine) for primary amines.
Reaction Stalled (Reductive Amination) Imine formation is poor due to lack of acid catalysis.Acidify: Add 1-2 equivalents of Acetic Acid. This protonates the carbonyl, accelerating nucleophilic attack by the amine.
Aldehyde Reduction (Reductive Amination) Reducing agent is too strong (e.g.,

used directly).
Change Reagent: Switch to

(STAB). If using

, you must perform a stepwise reaction (form imine in MeOH first, then add borohydride).[1][3]
Solid Precipitate in Gabriel Synthesis Incomplete hydrolysis or phthalhydrazide contamination.Workup Fix: Basify the mixture with NaOH after hydrazine treatment to ensure the amine is free, then extract with ether.
Emulsion during Workup Polyamines acting as surfactants.pH Swing: Acidify aqueous layer to pH 2 (pulls amines into water), wash with organic solvent (removes non-basic impurities), then basify to pH 12 and extract product.
References
  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9179-9212. (Review of N-alkylation methods).

  • Organic Chemistry Portal. "Gabriel Synthesis." (General mechanism and protocols).

Sources

purification methods for N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrochloride typically involves the reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine.[1] The primary purification challenges for this class of secondary amine salts are "oiling out" during crystallization and the persistence of unreacted aldehyde.

This guide prioritizes a "Purify-then-Salt" strategy. Attempting to crystallize the salt directly from a crude reaction mixture often traps impurities, leading to stable oils. The protocols below are designed to break this cycle.

Part 1: The "Purify-then-Salt" Workflow

Do not proceed to salt formation until the free base is chemically pure (>95% by HPLC/NMR). The lipophilic nature of the cyclohexyl and bromobenzyl groups makes the salt prone to trapping neutral organic impurities.

Step 1: Isolation of the Free Base (Acid-Base Swing)

Goal: Remove unreacted aldehyde and non-basic impurities.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .

  • Acid Wash: Extract with 1M HCl (aq) .

    • Mechanism:[2][3][4] The amine protonates and moves to the aqueous layer. The neutral aldehyde and benzyl alcohol byproducts remain in the DCM.

    • Critical Check: If the product precipitates as an oil at the interface, add a small amount of Methanol to the aqueous layer to solubilize it, or increase the volume of water.

  • Wash: Wash the aqueous acidic layer 2x with fresh DCM.[1] Discard organics.

  • Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH .

    • Observation: The product will crash out as a white solid or a heavy oil.[1]

  • Extraction: Extract 3x with DCM or MTBE . Dry over Na₂SO₄ and evaporate.[1][5]

    • Checkpoint: Take a 1H NMR.[1] Ensure the aldehyde proton signal (~10.3 ppm) is absent.

Step 2: Controlled Salt Formation (The "Crash" Protocol)

Goal: Form the HCl salt without trapping solvent.

Reagents: 2M HCl in Diethyl Ether (commercial) or HCl gas generated in situ. Avoid aqueous HCl if possible, as water encourages oiling.

  • Dissolve the purified free base in a minimum volume of Anhydrous Ethanol or Isopropanol (IPA) .

  • Cool to 0°C under nitrogen.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • Observation: A white precipitate should form immediately.[1]

  • Dilution: If the mixture becomes too thick, dilute with Diethyl Ether (Anti-solvent).

  • Filtration: Filter under nitrogen (to prevent moisture absorption).[1] Wash with cold ether.[1]

Part 2: Recrystallization Strategies (The "Polish" Phase)

If the salt is colored or has a wide melting range, recrystallization is required.

Recommended Solvent System: Ethanol / Diethyl Ether or Isopropanol / Hexane .[1]

ParameterSpecification
Primary Solvent (Good) Boiling Ethanol or Isopropanol (IPA)
Anti-Solvent (Bad) Diethyl Ether or Hexane/Heptane
Temperature Gradient 60°C

Room Temp

-20°C
Max Concentration ~100 mg/mL (in hot primary solvent)

Protocol:

  • Dissolve the salt in the minimum amount of boiling Ethanol.[1][6]

  • Once dissolved, remove from heat.

  • Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add one drop of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature undisturbed.

  • Critical: If oil droplets appear instead of crystals, see the Troubleshooting section below.

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the critical decision gates to prevent yield loss.[2]

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Isolate Free Base) Start->AcidBase Check Check NMR/TLC (Aldehyde present?) AcidBase->Check Scavenge Use Bisulfite Wash or Scavenger Resin Check->Scavenge Yes (Impure) SaltForm Salt Formation (HCl/Ether in Ethanol) Check->SaltForm No (Pure) Scavenge->AcidBase Recryst Recrystallization (IPA/Hexane) SaltForm->Recryst

Caption: Workflow for isolating this compound HCl. Note the purity check before salt formation.

Figure 2: Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

OilingOut Issue Problem: Product Oils Out (Liquid droplets form) Reheat Reheat to dissolve oil Issue->Reheat Triturate Triturate Oil with Ether (Turn to amorphous solid) Issue->Triturate If oil persists MoreSolvent Add more Primary Solvent (Ethanol) Reheat->MoreSolvent Lowers saturation Seed Add Seed Crystal at T < Melting Point MoreSolvent->Seed Cool slowly Triturate->Reheat Retry Recryst

Caption: Decision tree for handling oiling out events during cooling.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a brown oil upon adding HCl. What happened?

A: This is likely "Oiling Out" caused by impurities lowering the melting point, or the presence of water.[2]

  • The Fix: Decant the solvent.[7] Wash the oil with fresh anhydrous ether.[1] Scratch the side of the flask with a glass rod while cooling in an ice bath. If it remains an oil, redissolve in DCM, freebase it (NaOH wash), and try the salt formation again using strictly anhydrous conditions.

Q2: The NMR shows a split peak for the benzyl protons. Is this an impurity?

A: Not necessarily. Amine salts often exhibit rotamers in NMR, especially with bulky groups like cyclohexyl and substituted benzyls.[1]

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, they are rotamers of the same compound. If they remain distinct, you likely have the tertiary amine impurity (dialkylated byproduct).

Q3: How do I remove the tertiary amine impurity?

A: If reductive amination went too far, you may have N,N-bis(5-bromo-2-methoxybenzyl)cyclohexanamine.[1]

  • Protocol: The tertiary amine is much less polar than the secondary amine. It can often be removed by washing the solid salt with warm ethyl acetate .[1] The secondary amine salt will remain insoluble, while the tertiary amine (and non-salt impurities) will dissolve.

Q4: The salt is hygroscopic (becomes sticky in air).

A: Hydrochloride salts of secondary amines can be hygroscopic.

  • Storage: Store in a desiccator over P₂O₅.

  • Handling: Filter under a blanket of nitrogen or argon.[1] If the solid turns sticky on the filter paper, wash immediately with anhydrous ether to remove surface moisture.

References

  • Reductive Amination General Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][8]

  • Troubleshooting Oiling Out

    • "Troubleshooting Crystallization: Oiling Out." Chemistry LibreTexts.
  • Synthesis of Bromo-Methoxy-Benzyl Derivatives

    • "Synthesis of 5-bromo-2-methoxybenzaldehyde."[1][5] PrepChem.

    • [1]

  • Amine Salt Purification

    • "Recrystallization of Substituted Anilines and Amine Salts." BenchChem Technical Support.

Sources

removing unreacted aldehyde from amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Aldehyde from Reductive Amination Mixtures

Status: Operational Ticket Type: Methodology Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

In reductive amination (Direct or Indirect), using an excess of aldehyde is often necessary to drive the equilibrium toward the imine intermediate. However, residual aldehydes are reactive electrophiles that can interfere with downstream biological assays, cause toxicity, or complicate NMR interpretation.

This guide details three validated workflows to remove excess aldehydes:

  • Chemisorption (Solid-Supported Scavengers): The preferred method for high-throughput and medicinal chemistry (mg to g scale).

  • Bisulfite Extraction: The scalable, traditional method for larger batches (>10 g).

  • Catch-and-Release (SCX): A chromatographic approach for isolating basic amine products.

Part 1: Method Selection Strategy

Before initiating a cleanup protocol, determine the physicochemical properties of your mixture. Use the decision matrix below to select the optimal workflow.

AldehydeCleanup Start Start: Reaction Mixture (Contains Product Amine + Excess Aldehyde) Scale What is your reaction scale? Start->Scale Solubility Is Product Water Soluble? Scale->Solubility < 10g (Discovery) MethodB Method B: Bisulfite Wash (Aqueous Extraction) Scale->MethodB > 10g (Process/Scale-up) AcidSens Is Product Acid Sensitive? Solubility->AcidSens No (Lipophilic) MethodC Method C: SCX Catch & Release (Cation Exchange) Solubility->MethodC Yes (Hydrophilic) MethodA Method A: Resin Scavenging (Sulfonyl Hydrazine) AcidSens->MethodA Yes (Avoid Acid) AcidSens->MethodC No (Stable to Acid) MethodA->MethodB If Resin Fails

Figure 1: Decision matrix for selecting the appropriate aldehyde removal technique based on scale and compound properties.

Part 2: Detailed Protocols
Method A: Polymer-Supported Scavenging (The "Gold Standard")

Best for: Small scale (mg to g), library synthesis, acid-sensitive compounds. Mechanism: A resin-bound nucleophile (sulfonyl hydrazine) attacks the solution-phase aldehyde, forming a stable sulfonohydrazone. The impurity is filtered off, leaving the pure product in solution.[1]

Recommended Reagent:

  • Polystyrene-Sulfonyl Hydrazine (PS-Ts-Hydrazine)

  • Alternative: PS-Trisamine (Effective, but imine formation is reversible; Hydrazine is preferred for permanent removal).

Protocol:

  • Stoichiometry Calculation: Calculate the millimoles (mmol) of excess aldehyde expected in the crude mixture.

  • Loading: Add 2.0 – 4.0 equivalents of PS-Ts-Hydrazine resin relative to the excess aldehyde.

    • Note: If the exact excess is unknown, assume 20-50% of the starting aldehyde remains.

  • Solvent Selection: Ensure the reaction solvent swells the resin.

    • Good: DCM, DCE, THF, DMF.

    • Poor: Water, Methanol (unless using Macroporous "MP" resins), Hexanes.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) at room temperature for 2–4 hours .

    • Tip: Heating to 40°C can accelerate scavenging of sterically hindered aldehydes.

  • Filtration: Filter the mixture through a fritted cartridge or Celite. Wash the resin cake with DCM (2x) to recover any non-specifically bound product.

  • Concentration: Evaporate the filtrate to yield the purified amine.

Comparative Data: Scavenger Efficiency

Scavenger Type Functional Group Target Reversibility Typical Loading
PS-Ts-Hydrazine Sulfonyl Hydrazide Aldehydes/Ketones Low (Stable Bond) 1.5 - 2.5 mmol/g
PS-Trisamine Primary Amine Acid Chlorides/Aldehydes Medium (Imine Hydrolysis) 3.0 - 4.0 mmol/g

| PS-Benzaldehyde | Aldehyde | Excess Amines | Low | 1.0 - 1.5 mmol/g |

Method B: Sodium Bisulfite Extraction

Best for: Large scale (>10g), non-water-soluble products, cost-sensitive processes. Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble hydroxy-sulfonate adduct.

Protocol:

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).

    • Critical: If the aldehyde is aliphatic and lipophilic, add a small amount of MeOH (5-10%) to the organic layer to assist phase transfer.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • Extraction: Add the bisulfite solution to the separatory funnel (1:1 volume ratio with organic layer).

  • Agitation: Shake vigorously for 3–5 minutes .

    • Why? Adduct formation is not instantaneous; it requires contact time.

  • Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[2]

  • Wash: Wash the organic layer with water (1x) and Brine (1x) to remove residual salts.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Safety Warning: Bisulfite releases


 gas (pungent/toxic) if acidified. Perform all operations in a fume hood.
Method C: SCX "Catch and Release"

Best for: Polar/Basic amines, removing non-basic impurities (aldehydes, neutrals). Mechanism: Strong Cation Exchange (SCX) resins bind the basic amine product. Neutrals (aldehydes) are washed away. The product is released with ammonia.

Protocol:

  • Conditioning: Pre-wet the SCX cartridge with MeOH.

  • Loading: Dissolve crude mixture in MeOH (or DCM/MeOH 1:1) and load onto the cartridge.

    • Flow Rate: Gravity flow or slight vacuum (~1-2 mL/min).

  • Washing (The Cleanup): Flush the cartridge with 3-5 column volumes (CV) of MeOH .

    • Result: The neutral aldehyde washes through to waste. The amine product remains protonated and bound to the sulfonic acid resin.

  • Elution (The Release): Elute with 2M Ammonia in Methanol (2-3 CV).

  • Finishing: Concentrate the ammoniacal eluate to isolate the free base amine.

Part 3: Troubleshooting & FAQs

Q1: I used PS-Ts-Hydrazine, but NMR still shows an aldehyde peak. Why?

  • Solvent Mismatch: Did you use Methanol with a Polystyrene (PS) resin? PS resins shrink in MeOH, burying the reactive sites. Switch to DCM or use a Macroporous (MP) resin.

  • Steric Hindrance: If your aldehyde is bulky (e.g., ortho-substituted benzaldehyde), the kinetics are slow. Increase temperature to 40°C or increase time to 16 hours.

  • Equivalents: Did you calculate equivalents based on the excess aldehyde or the starting aldehyde? Ensure you have at least 2-3 equivalents relative to the residual amount.

Q2: My product yield dropped significantly after using the resin.

  • Non-Specific Binding: Does your product contain a sulfonamide or other acidic moiety? It might be sticking to the resin matrix. Wash the resin extensively with MeOH/DCM mixtures after filtration.

  • Precipitation: Is your product soluble in the scavenging solvent? If it precipitated inside the resin bed, it was filtered out.

Q3: The Bisulfite wash formed a terrible emulsion.

  • Cause: This is common with amphiphilic amines.

  • Fix: Filter the emulsion through a pad of Celite. Alternatively, add solid NaCl to saturate the aqueous phase, forcing phase separation.

Q4: Can I use Silica-supported scavengers instead of Polymer?

  • Yes. Silica-supported scavengers (e.g., Si-Trisamine) are rigid and do not require swelling. They work well in almost all solvents (including water/MeOH) but typically have lower loading capacities (mmol/g) than polymers.

References
  • Biotage. "Strategies for Work-up and Cleanup of Reductive Amination Reactions." Biotage Application Notes.

  • SiliCycle. "SiliCycle Scavenging Solutions: Removal of Excess Reagents and By-products." SiliCycle Application Guide.

  • Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] University of Rochester / Organic Process Research & Development.

  • Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.[3]

Sources

Technical Support Center: Crystallization Strategies for Benzylamine Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of benzylamine hydrobromide salts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of this important compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of benzylamine hydrobromide.

Q1: What are the typical solvents for the crystallization of benzylamine hydrobromide?

A1: Benzylamine hydrobromide, being a salt, is generally soluble in polar solvents. Common choices include water, alcohols (such as ethanol, methanol, and isopropanol), and mixtures thereof.[1] Acetone has also been mentioned as a potential solvent or anti-solvent. The selection of the optimal solvent system is critical and depends on the desired outcome, such as crystal size and purity.

Q2: My benzylamine hydrobromide is "oiling out" instead of crystallizing. What does this mean and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid (an oil) rather than a solid.[2][3] This is often due to high supersaturation, where the concentration of the salt in the solution is too high for orderly crystal lattice formation.[2] The oil is a solute-rich liquid phase that is immiscible with the bulk solvent. To prevent this, you can:

  • Reduce the cooling rate: A slower cooling profile allows more time for nucleation and crystal growth.

  • Use a more dilute solution: Starting with a lower concentration can prevent reaching the critical supersaturation level for oiling out.

  • Employ seeding: Introducing a small number of seed crystals can encourage controlled crystal growth over oil formation.[3][4]

  • Optimize your solvent system: The choice of solvent can significantly impact the tendency to oil out.

Q3: How does pH affect the crystallization of benzylamine hydrobromide?

A3: The pH of the crystallization medium can influence the solubility of amine salts. While benzylamine hydrobromide is the salt of a strong acid (HBr) and a weak base (benzylamine), significant shifts in pH can affect the equilibrium and, consequently, the solubility. It is crucial to maintain a pH that ensures the salt remains in its ionized form to promote crystallization.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of benzylamine hydrobromide.

Issue 1: No Crystal Formation

If your solution remains clear even after cooling, it is likely not sufficiently supersaturated.

Possible CauseSuggested SolutionScientific Rationale
Solution is too dilute Concentrate the solution by carefully evaporating some of the solvent.Increasing the solute concentration will bring the solution to a supersaturated state, which is necessary for crystallization to occur.
Nucleation is inhibited 1. Scratch the inner surface of the crystallization vessel with a glass rod. 2. Add a seed crystal of pure benzylamine hydrobromide. [3] 3. Introduce ultrasonic waves. 1. Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. 2. Seed crystals provide a template for further crystal growth, bypassing the initial nucleation energy barrier. 3. Sonication can induce nucleation by creating localized areas of high pressure.
Issue 2: Formation of an Oil or Amorphous Solid

This is a common and frustrating problem, often linked to excessive supersaturation.

Possible CauseSuggested SolutionScientific Rationale
Supersaturation is too high 1. Re-heat the solution to dissolve the oil and add more solvent. [5] 2. Cool the solution much more slowly. 1. Diluting the solution lowers the supersaturation level. 2. A slower cooling rate allows the system to remain in the metastable zone longer, favoring ordered crystal growth over the formation of a disordered liquid phase.
Presence of impurities Consider a pre-purification step, such as treatment with activated charcoal if colored impurities are present. [6][7]Impurities can interfere with the formation of a stable crystal lattice, promoting the formation of an oil or amorphous solid.[8][9]
Inappropriate solvent system Experiment with different solvents or solvent/anti-solvent combinations. The solubility profile of the salt in the chosen solvent system directly impacts the level of supersaturation achieved during cooling or anti-solvent addition.
Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

The morphology of your crystals is crucial for downstream processing, such as filtration and drying.

Possible CauseSuggested SolutionScientific Rationale
Rapid crystallization 1. Slow down the cooling rate. 2. Reduce the rate of anti-solvent addition. Slower crystallization allows for the orderly growth of larger, more well-defined crystals by giving molecules sufficient time to incorporate into the crystal lattice.
High degree of supersaturation Reduce the initial concentration of the solute. A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow into larger crystals.
Insufficient or excessive agitation Optimize the stirring rate. Gentle agitation can promote uniform crystal growth, while vigorous stirring can lead to crystal breakage and the formation of smaller particles.

Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques for benzylamine hydrobromide.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This is a fundamental technique for purifying crystalline solids.

  • Dissolution: In a suitable flask, add the crude benzylamine hydrobromide to a minimal amount of isopropanol. Heat the mixture with gentle stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote very slow cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the desired compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent").

  • Dissolution: Dissolve the crude benzylamine hydrobromide in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethanol or methanol).

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent in which the salt is insoluble (e.g., diethyl ether or hexane) to the stirred solution until turbidity is observed.

  • Re-dissolution (Optional): If excessive precipitation occurs, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solubility of the salt decreases in the mixed solvent system.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Advanced Topics

Polymorphism in Benzylamine Salts

Polymorphism is the ability of a compound to exist in more than one crystalline form.[10] Different polymorphs can have different physical properties, including solubility and stability. While specific studies on the polymorphism of benzylamine hydrobromide are not abundant in readily available literature, it is a phenomenon to be aware of with any pharmaceutical salt.

  • Control Strategies: The formation of a particular polymorph can be influenced by factors such as the choice of solvent, the rate of cooling, and the presence of impurities.[8][11]

  • Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and characterize different polymorphic forms.

Impact of Impurities

Impurities can have a profound effect on the crystallization process, often in unpredictable ways.[9][12]

  • Inhibition of Nucleation: Some impurities can inhibit the formation of crystal nuclei, leading to a failure to crystallize.

  • Alteration of Crystal Habit: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall shape (habit) of the crystals.[13]

  • Incorporation into the Crystal Lattice: If an impurity is structurally similar to the desired compound, it may be incorporated into the crystal lattice, reducing the purity of the final product.

Visualizations

General Crystallization Workflow

Caption: A general workflow for the crystallization of benzylamine hydrobromide, including troubleshooting steps.

Decision Tree for "Oiling Out"

G start Oiling Out Observed q1 Is the solution highly concentrated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Re-heat and add more solvent a1_yes->action1 q2 Was the cooling rate rapid? a1_no->q2 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Repeat with slower cooling a2_yes->action2 q3 Are impurities suspected? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Consider pre-purification (e.g., charcoal) a3_yes->action3 end_node Consider alternative solvent system a3_no->end_node action3->end_node

Caption: A decision tree to guide troubleshooting when "oiling out" occurs.

References

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Publish Comparison Guide: H NMR Analysis of this compound

Executive Summary

In the reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexanamine ,

Key Performance Indicator: The successful isolation of the target is defined by the diagnostic upfield shift of the benzylic proton signal and the complete disappearance of the downfield aldehyde singlet.

Structural Analysis & Expected Data

The target molecule consists of an electron-rich aromatic ring coupled to a bulky aliphatic cyclohexyl group.

The "Product": Target Amine Spectral Signature

Solvent: CDCl

Proton EnvironmentType

(ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Ar-H6 Aromatic7.45 – 7.55Doublet (d)1H

Hz
Ortho to benzylic CH

; Meta-coupled to H4.
Ar-H4 Aromatic7.28 – 7.35Doublet of Doublets (dd)1H

Hz
Para to OMe; coupled to H3 and H6.
Ar-H3 Aromatic6.70 – 6.80Doublet (d)1H

Hz
Ortho to OMe (Shielded).
O-CH

Methoxy3.78 – 3.82Singlet (s)3H-Diagnostic singlet; distinct from benzylic CH

.
Ar-CH

-N
Benzylic 3.75 – 3.85 Singlet (s) 2H -CRITICAL PROOF OF IDENTITY.
N-CH Cyclohexyl2.45 – 2.55Multiplet (m)1H-Methine proton next to Nitrogen.
Cyclohexyl Aliphatic1.00 – 1.95Multiplets10H-Characteristic cyclohexyl envelope.
N-H Amine1.30 – 1.80Broad Singlet1H-Exchangeable with D

O.

Expert Note: The benzylic singlet at ~3.80 ppm is the definitive marker for the secondary amine. In the hydrochloride salt form, this peak shifts downfield to 4.00 – 4.20 ppm and may appear as a broad doublet due to coupling with the charged NH


.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" equates to purity and successful transformation. We compare the Target Amine against its two most common contaminants.

Comparison A: Target Amine vs. Starting Aldehyde

Alternative: Unreacted 5-bromo-2-methoxybenzaldehyde

FeatureTarget Amine (Product) Aldehyde (Precursor) Differentiation Logic
Diagnostic Peak 3.80 ppm (s, 2H) 10.35 ppm (s, 1H) The disappearance of the 10+ ppm peak is the primary indicator of reaction initiation.
Aromatic H6 ~7.50 ppm~7.90 ppmThe carbonyl group is electron-withdrawing, deshielding H6. Reduction to the amine shields this proton.
Methoxy Group ~3.80 ppm~3.90 ppmSlight shift, often overlapping. Do not use as primary diagnostic.
Comparison B: Target Amine vs. Imine Intermediate

Alternative: (E)-N-(5-bromo-2-methoxybenzylidene)cyclohexanamine Context: Incomplete reduction often leaves the imine (Schiff base) present.

FeatureTarget Amine (Product) Imine (Intermediate) Differentiation Logic
Linker Proton CH

(Singlet, 3.8 ppm)
CH=N (Singlet, 8.5 – 8.8 ppm) The imine proton is highly deshielded. Any peak >8 ppm indicates incomplete reduction.
N-CH (Cyclohexyl) ~2.50 ppm~3.10 – 3.20 ppmThe cyclohexyl methine is more deshielded in the imine due to the double bond anisotropy.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T compliance), follow this specific preparation protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the isolated oil/solid.

  • Solvent: Add 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why? CDCl

      
       is non-polar, preventing H-bonding broadening of the amine peaks compared to DMSO-d
      
      
      .
  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.

Step 2: D O Shake (Validation Step)

If an ambiguous peak appears near 1.5 ppm (overlapping with cyclohexyl protons):

  • Acquire the standard spectrum.

  • Add 1 drop of D

    
    O  to the tube and shake vigorously.
    
  • Re-acquire.

    • Result: The N-H peak will disappear or shift significantly. The Benzylic CH

      
       and Cyclohexyl signals will remain.
      
Step 3: Salt Verification (Optional)

If the product was isolated as an HCl salt:

  • Use DMSO-d

    
      instead of CDCl
    
    
    for solubility.
  • Expect the NH

    
      protons to appear as a broad signal at 8.5 – 9.5 ppm .
    

Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for analyzing the crude reaction mixture to confirm the product identity.

NMR_Analysis_FlowSampleCrude Reaction Mixture(1H NMR in CDCl3)Check_10ppmCheck 9.5 - 10.5 ppm(Aldehyde Region)Sample->Check_10ppmCheck_8ppmCheck 8.0 - 9.0 ppm(Imine Region)Check_10ppm->Check_8ppmNo SignalResult_AldehydeUnreacted Starting Material(Failed Reaction)Check_10ppm->Result_AldehydeSignal PresentCheck_3_8ppmCheck 3.7 - 3.9 ppm(Benzylic Region)Check_8ppm->Check_3_8ppmNo SignalResult_ImineImine Intermediate(Incomplete Reduction)Check_8ppm->Result_ImineSignal PresentCheck_3_8ppm->Result_AldehydeNo Signal (Decomposition)Result_ProductTarget Amine Confirmed(N-(5-bromo-2-methoxybenzyl)...)Check_3_8ppm->Result_ProductSinglet (2H) Present

Figure 1: Logical decision tree for validating the reductive amination product via

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (N-Benzylcyclohexanamine). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Data. University of Wisconsin-Madison.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: NMR Spectroscopy). [Link]

A Comparative Guide to the Biological Activity of Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. The methoxybenzylamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. The position of the methoxy group (ortho-, meta-, or para-) on the benzyl ring, combined with various substitutions on the amine or the ring itself, profoundly influences the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and protocols, to aid in the rational design of novel therapeutic agents.

The core principle of drug discovery often involves a target-based screening cascade.[1][2][3] This process begins with high-throughput screening of a compound library against a specific biological target, such as an enzyme or receptor, to identify "hits."[3] These initial hits are then subjected to a series of more complex in vitro and in vivo assays to evaluate their potency, selectivity, and pharmacokinetic properties.[1][2] This iterative process of synthesis and biological evaluation allows medicinal chemists to establish a Structure-Activity Relationship (SAR), which guides the optimization of the lead compound into a potential drug candidate.[1][4][5]

This guide will explore several key biological activities demonstrated by methoxybenzylamine derivatives, including their roles as monoamine oxidase inhibitors, anticonvulsants, and antimicrobial agents, providing a framework for their comparative evaluation.

Experimental Workflow: A Foundational Approach

The evaluation of any new chemical entity follows a structured workflow. The goal is to move from a broad screening of many compounds to a detailed characterization of a few promising candidates. This self-validating system ensures that decisions are based on robust and reproducible data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vivo Evaluation A Compound Library (Methoxybenzylamine Derivatives) B High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response & Potency (IC50/EC50) C->D Hit Confirmation E Selectivity Profiling (Activity against related targets) D->E F Cell-Based Functional Assays (Confirming mechanism in a biological system) E->F G Animal Models of Disease (e.g., MES for epilepsy) F->G Candidate Progression H Pharmacokinetics & Toxicity (ADME/Tox) G->H I Lead Candidate Selection H->I MAO_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell Dopa L-DOPA DA_neuron Dopamine (DA) Dopa->DA_neuron DOPA Decarboxylase DA_synapse Dopamine DA_neuron->DA_synapse Release DA_glia Dopamine DA_synapse->DA_glia Uptake MAOB MAO-B DA_glia->MAOB Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Methoxybenzylamine Derivative (MAO-B Inhibitor) Inhibitor->MAOB Inhibits

Sources

Spectroscopic Characterization of Brominated Cyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Elucidation in Drug Development

Executive Summary

Brominated cyclohexylamines, exemplified by the mucolytic agents Bromhexine and its active metabolite Ambroxol , represent a critical class of pharmacophores. Their biological efficacy and metabolic stability are strictly governed by the regiochemistry (position of the bromine) and stereochemistry (axial vs. equatorial orientation) of the cyclohexane ring substituents.

This guide compares the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) —evaluating their utility in distinguishing the target "Product" (active pharmaceutical ingredients) from "Alternatives" (isomeric impurities and degradation products).

Part 1: Comparative Analysis of Spectroscopic Modalities

The following table summarizes the performance of each technique in the context of characterizing brominated cyclohexylamines.

FeatureNMR (

H /

C)
Mass Spectrometry (MS) Infrared (IR)
Primary Utility Stereochemistry (cis/trans distinction)Elemental Composition & Impurity IDFunctional Group Verification
Differentiation Power High (Resolves axial vs. equatorial)Medium (Resolves mass, not always stereo)Low (Fingerprint region required)
Sample Requirement High (~5-10 mg)Low (<1 µg)Low (<1 mg)
Key Marker Coupling constants (

)
Isotopic patterns (

)
C-Br stretch (690–515 cm⁻¹)
Throughput Low (mins to hours)High (seconds)High (seconds)
Part 2: Deep Dive – Technical Methodologies
1. NMR Spectroscopy: The Stereochemical Ruler

NMR is the gold standard for defining the 3D geometry of the cyclohexane ring. In brominated cyclohexylamines, the critical challenge is distinguishing between trans-diequatorial (typically the active drug conformation) and cis-axial/equatorial isomers.

  • Mechanism of Action: The Karplus relationship dictates that the vicinal coupling constant (

    
    ) depends on the dihedral angle between protons.[1]
    
    • Trans-isomer (Axial-Axial): The proton at the chiral center (

      
      -proton) is axial. It couples with adjacent axial protons with a dihedral angle of ~180°, resulting in a large coupling constant (
      
      
      
      )
      .
    • Cis-isomer (Axial-Equatorial): The

      
      -proton is equatorial (or axial coupling with an equatorial neighbor). The dihedral angle is ~60°, resulting in a small coupling constant (
      
      
      
      )
      .[1]
  • Critical Protocol Step: Use DMSO-d6 or CDCl3 as solvents. While CDCl3 is standard, DMSO-d6 can prevent amine proton exchange, allowing observation of NH coupling.

2. Mass Spectrometry: The Isotopic Fingerprint

MS is indispensable for confirming the degree of bromination (mono-, di-, tri-bromo) due to the unique isotopic abundance of bromine.

  • Isotopic Pattern Analysis: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
    • Mono-bromo (

      
      ):  M and M+2 peaks appear with 1:1 intensity .
      
    • Di-bromo (

      
      ):  M, M+2, and M+4 peaks appear with 1:2:1 intensity .
      
  • Fragmentation Pathways: Brominated cyclohexylamines characteristically undergo dehydrohalogenation (loss of HBr,

    
    ) and Retro-Diels-Alder (RDA)  cleavages in the cyclohexane ring.
    
3. Infrared Spectroscopy: The Quick Check

IR is best used for rapid "Pass/Fail" identification of the C-Br bond, though it lacks the resolution for stereochemical assignment.

  • Key Bands:

    • C-Br Stretch: 690–515 cm⁻¹ (Strong, often multiple bands).[2]

    • N-H Stretch: 3300–3500 cm⁻¹ (Doublet for primary amines).

    • Fingerprint Region: 1000–600 cm⁻¹ is critical for overlay comparisons against reference standards.

Part 3: Experimental Protocols
Protocol A: Stereochemical Assignment via 1H-NMR

Objective: Distinguish trans-2-bromo-cyclohexylamine from its cis-isomer.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% TMS). Filter through a cotton plug into a 5mm NMR tube.

  • Acquisition:

    • Pulse sequence: Standard 1H (zg30).

    • Scans: 16 (minimum) to ensure S/N > 200.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct.

  • Analysis (The Decision Logic):

    • Locate the multiplet for the proton at the C-Br position (typically

      
       3.8–4.5 ppm).
      
    • Measure the width at half-height (

      
      ) or resolve the coupling constants (
      
      
      
      ).
    • Result: If

      
       (indicating large 
      
      
      
      ), assign as Trans . If
      
      
      , assign as Cis .
Protocol B: Impurity Profiling via LC-MS/MS

Objective: Identify de-brominated metabolic byproducts.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Detection:

    • Scan Mode: Full Scan (m/z 100–600) to detect isotopic envelopes.

    • Target: Look for M+H peaks lacking the M+2 companion (indicating debromination).

Part 4: Visualizations
Figure 1: Stereochemical Decision Tree (NMR)

This diagram illustrates the logic flow for assigning stereochemistry based on NMR data.

NMR_Decision_Tree Start Isolate Brominated Cyclohexylamine Acquire Acquire 1H-NMR (CDCl3) Start->Acquire Locate Locate H-C-Br Signal (3.8 - 4.5 ppm) Acquire->Locate Analyze Analyze Splitting Pattern (Coupling Constants J) Locate->Analyze LargeJ Large Splitting (J ≈ 10-12 Hz) Analyze->LargeJ Triplets/Quartets SmallJ Small Splitting (J ≈ 2-5 Hz) Analyze->SmallJ Narrow Multiplet Trans Conclusion: TRANS Isomer (Axial-Axial orientation) LargeJ->Trans Cis Conclusion: CIS Isomer (Axial-Equatorial orientation) SmallJ->Cis

Caption: Logical workflow for distinguishing cis- and trans-brominated cyclohexylamines using 1H-NMR coupling constants (


).
Figure 2: Mass Spectrometry Fragmentation Pathway

A simplified view of the characteristic fragmentation of a brominated cyclohexylamine (e.g., Bromhexine derivative).

MS_Fragmentation Parent Parent Ion [M+H]+ (Isotope Ratio 1:1 or 1:2:1) LossHBr Loss of HBr [M-HBr]+ Parent->LossHBr -80/82 Da Dealkyl N-Dealkylation (Metabolic Fragment) Parent->Dealkyl C-N Cleavage Cyclic Cyclic Immonium Ion (Characteristic Base Peak) LossHBr->Cyclic Cyclization

Caption: Primary fragmentation pathways observed in ESI-MS for brominated cyclohexylamines, highlighting the diagnostic loss of HBr.

References
  • G. C. Levy, R. L. Lichter. (2012). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience. (Foundational text for amine NMR characteristics).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Source for general IR and MS fragmentation rules).

  • Lian, G., et al. (2016). "Synthesis and biological evaluation of novel bromhexine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • World Health Organization. (2020). International Pharmacopoeia: Bromhexine Hydrochloride. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Source for chemical shift prediction).[2][7][8]

Sources

elemental analysis standards for N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Elemental Analysis Standards for N-(5-bromo-2-methoxybenzyl)cyclohexanamine in Drug Development

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a novel entity such as this compound, confirming its elemental composition is a foundational step that underpins all subsequent research and development activities. This guide provides an in-depth comparison of the analytical standards and methodologies pertinent to this molecule, moving beyond mere procedural descriptions to elucidate the scientific rationale behind technique selection and validation. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for ensuring the identity, purity, and quality of their compound.

The Foundational Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are measured.

Molecular Formula: C₁₄H₂₀BrNO

Molar Mass: 298.22 g/mol

This composition is the stoichiometric ideal. Any significant deviation in experimental results signals the presence of impurities, residual solvents, or an incorrect structural assignment.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01114168.15456.40%
HydrogenH1.0082020.1606.76%
BromineBr79.904179.90426.79%
NitrogenN14.007114.0074.70%
OxygenO15.999115.9995.37%

Core Stoichiometric Verification: CHN and Halogen Analysis

The primary goal of this stage is to confirm the mass percentages of the core organic elements (C, H, N) and the defining heteroatom, bromine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis, often called elemental analysis, is the gold standard for determining the C, H, and N content of an organic compound.[1][2] The technique is elegant in its simplicity and destructive in its nature: a small, precisely weighed sample is completely combusted in a pure oxygen environment at high temperatures (typically ≥900°C).[3][4]

All carbon is converted to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂). These combustion products are then separated, and their concentrations are determined by a thermal conductivity detector (TCD).[5]

Causality Behind Experimental Choices:

  • Sample Encapsulation: Samples are weighed into tin or silver capsules. Tin capsules facilitate a flash combustion, generating a significant exotherm that aids in the complete decomposition of the sample, a critical factor for thermally stable or refractory compounds.

  • Combustion Tube Reagents: The combustion tube is packed with specialized reagents. For a compound like this compound, which contains a halogen, reagents like silver tungstate or silver vanadate are essential.[6][7] These materials trap the corrosive acidic gases (HBr) formed during combustion, preventing them from interfering with the N₂ detection and protecting the instrument components.

Experimental Protocol: CHN Analysis via Combustion
  • Instrument Calibration: Calibrate the elemental analyzer using a certified primary standard (e.g., Acetanilide). The standard must be of high purity, non-hygroscopic, and have a precisely known C, H, and N content.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule.

  • Analysis: Introduce the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature furnace with a constant flow of pure oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂, and trapped HBr) are passed through a reduction tube to convert nitrogen oxides to N₂. The gases are then separated via chromatography and quantified by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the mass percentages of C, H, and N. A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.

Bromine Quantification: Complementary Techniques

Standard CHN analyzers do not directly quantify halogens. Therefore, a separate analysis is required.

Method A: Combustion with Microcoulometric Titration

This method extends the combustion principle. After the sample is burned, the resulting hydrogen bromide (HBr) gas is directed into a titration cell.[8] In this cell, silver ions (Ag⁺) are precisely generated to react with the bromide ions. The total electrical charge required to generate enough Ag⁺ to titrate all the bromide is directly proportional to the amount of bromine in the original sample.

  • Expertise & Trustworthiness: This technique is highly specific and sensitive for halogens. Its self-validating nature comes from Faraday's laws of electrolysis; the relationship between charge and moles of analyte is a physical constant, providing a high degree of confidence in the results.

Method B: X-Ray Fluorescence (XRF) Spectroscopy

XRF is a powerful, non-destructive alternative.[9] The sample is irradiated with high-energy X-rays, causing the ejection of core-level electrons from the bromine atoms. Electrons from higher energy levels then drop down to fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of bromine. The intensity of this fluorescence is proportional to the bromine concentration.[10][11]

  • Key Advantages: XRF is rapid, requires minimal sample preparation (often just pressing the powder into a pellet), and is non-destructive, preserving the sample for other analyses.[9]

  • Considerations: Matrix effects can be a challenge; the surrounding elements (C, H, N, O) can absorb both the incident and fluorescent X-rays, potentially skewing results. Calibration with matrix-matched standards is crucial for achieving high accuracy. For pharmaceutical powders, this is often less of an issue than in complex geological samples.[12][13]

Broader Regulatory Landscape: Elemental Impurity Standards

While the techniques above confirm the API's identity, a separate and equally critical aspect of elemental analysis in drug development is the control of elemental impurities. These are trace elements that may be introduced from catalysts, reagents, manufacturing equipment, or container closure systems.[14][15] The guiding standards here are the internationally harmonized ICH Q3D guideline and the corresponding USP General Chapter <232> .[16][17][18][19]

These standards do not apply to the constituent elements of the drug substance itself (C, H, N, O, Br) but to unintended contaminants.

Trustworthiness through Risk Management (ICH Q3D): The ICH Q3D guideline mandates a risk-based approach to controlling elemental impurities.[18][20] This involves:

  • Identification: Identifying known and potential sources of elemental impurities in the manufacturing process.

  • Analysis: Quantifying the levels of these impurities in the final drug product.

  • Evaluation: Comparing observed levels to the established Permitted Daily Exposure (PDE) limit.

Elements are classified based on their toxicity and likelihood of occurrence:[14][15]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be evaluated in all risk assessments.

  • Class 2A: Toxic elements with a reasonable probability of being in the drug product (Co, Ni, V) and require a risk assessment.

  • Class 2B: Elements with a reduced probability of occurrence, assessed if intentionally added.

  • Class 3: Elements with low toxicity by the oral route (e.g., Ba, Cr, Cu, Sn).

The Premier Technique for Impurity Analysis: ICP-MS

For quantifying the trace levels of impurities stipulated by USP <232> and ICH Q3D, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique.[21][22][23][24]

  • Expertise & Causality: ICP-MS offers exceptionally low detection limits (parts-per-billion or even parts-per-trillion), allowing for the accurate quantification required to meet PDE limits.[25] The process involves digesting the sample, typically in strong acid using microwave energy, to destroy the organic matrix. The resulting solution is nebulized into a high-temperature argon plasma (~8,000 K), which ionizes the atoms of the impurity elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific detection and quantification.[22][23]

Experimental Protocol: Elemental Impurity Analysis via ICP-MS
  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 100-250 mg of the API into a clean, acid-leached microwave digestion vessel. Add a suitable volume of high-purity nitric acid.

  • Digestion: Place the vessel in a microwave digestion system and apply a program with controlled temperature and pressure ramps to completely digest the organic matrix.

  • Dilution: After cooling, dilute the clear digestate to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS using multi-element certified reference standards that cover the required range of elements from ICH Q3D.

  • Analysis: Introduce the diluted sample into the ICP-MS. The instrument will measure the counts for each target element's specific mass-to-charge ratio.

  • Quantification: The concentration of each elemental impurity is calculated based on the calibration curve. These results are then used in a risk assessment to ensure compliance with PDE limits.

Comparative Guide to Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked: "Is this the correct molecule?" versus "Is this molecule free from harmful contaminants?"

ParameterCombustion (CHN)Combustion + Titration (Br)X-Ray Fluorescence (XRF)ICP-MS
Primary Purpose Stoichiometric Analysis (%C, %H, %N)Stoichiometric Analysis (%Br)Stoichiometric Analysis (%Br)Trace Impurity Analysis (ppm, ppb)
Governing Standard General chemical principlesGeneral chemical principlesInstrument-specific methodsUSP <232>/<233>, ICH Q3D
Sample Prep Simple (weighing)Simple (weighing)Minimal (pellet pressing)Complex (acid digestion)
Destructive? YesYesNoYes
Speed per Sample ~5-10 minutes~10-15 minutes~1-5 minutes~3-5 minutes (post-digestion)
Sensitivity Percent (%) levelPercent (%) levelPercent (%) to high ppmppb to ppt level
Key Advantage High precision for CHNHigh accuracy for halogensRapid, non-destructiveUltra-trace sensitivity
Key Limitation Limited to CHNS(O)Single element focusMatrix effects can occurDestructive, complex sample prep

Visualizing the Analytical Workflow

A logical workflow ensures that the right analytical tool is applied at the appropriate stage of development.

Elemental_Analysis_Workflow cluster_0 Stoichiometric Confirmation (Identity & Purity) cluster_1 Safety & Regulatory Compliance Start New Batch of This compound CHN Combustion Analysis (CHN) Start->CHN Halogen Halogen Analysis (Br) Start->Halogen Compare_Stoich Compare to Theoretical (C₁₄H₂₀BrNO) CHN->Compare_Stoich Halogen->Compare_Stoich Pass_Stoich Stoichiometry Confirmed Compare_Stoich->Pass_Stoich Within ±0.4% Fail_Stoich FAIL: Investigate Purity/ Structure Compare_Stoich->Fail_Stoich Outside Spec Risk_Assessment ICH Q3D Risk Assessment: Identify Potential Impurities Pass_Stoich->Risk_Assessment Proceed to Safety Assessment ICPMS ICP-MS Analysis (USP <233>) Risk_Assessment->ICPMS Compare_PDE Compare to PDE Limits (USP <232>) ICPMS->Compare_PDE Pass_Impurity Impurity Profile Acceptable Compare_PDE->Pass_Impurity Below Limits Fail_Impurity FAIL: Investigate Source/ Purification Compare_PDE->Fail_Impurity Exceeds Limits

Sources

Technical Guide: Characterization and Purification of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing N-(5-bromo-2-methoxybenzyl)cyclohexanamine from Process Impurities Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This compound (CAS: 353779-26-7) is a secondary amine intermediate frequently employed in the synthesis of neuroactive ligands (specifically Sigma and 5-HT receptor modulators) and mucolytic agents structurally related to Bromhexine.

In research applications, the "performance" of this compound is binary: it is either chemically pure, yielding reliable biological data, or it is contaminated with synthesis artifacts that act as false positives/negatives in binding assays. This guide objectively compares the target molecule against its three critical "alternatives"—the specific impurities that mimic its physicochemical properties but fail in functional application.

The Core Challenge: The Reductive Amination Trap

The synthesis usually involves the reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine . The critical differentiation lies in distinguishing the target secondary amine from the Schiff base (imine) intermediate and the non-brominated byproduct (if aggressive hydrogenation is used).

Comparative Analysis: Target vs. Impurities

The following table summarizes the physicochemical divergence between the target and its critical impurities.

Table 1: Physicochemical & Spectral Fingerprints
ParameterTarget Compound (Secondary Amine)Impurity A (Schiff Base / Imine)Impurity B (Aldehyde Starting Material)Impurity C (Des-bromo Analog)
Structure N-C single bond (Flexible)N=C double bond (Rigid)Carbonyl (C=O)Missing Bromine at C5
Basicity (pKa) ~10.0 (Basic)~3–4 (Weakly Basic)Neutral~10.0 (Basic)
H-NMR (Key Signal) 3.7–3.8 ppm (Benzylic CH₂, singlet)8.3–8.6 ppm (Imine CH=N, singlet)10.2–10.4 ppm (Aldehyde CHO, singlet)6.9–7.3 ppm (Multiplet pattern changes)
IR Spectroscopy 3300 cm⁻¹ (N-H stretch, weak)1640 cm⁻¹ (C=N stretch, strong)1680–1700 cm⁻¹ (C=O stretch, strong)3300 cm⁻¹ (N-H present)
HPLC Behavior (Acidic Buffer)Elutes early (Protonated/Polar)Unstable (Hydrolyzes on column)Elutes late (Neutral/Non-polar)Elutes earlier than Target (Less lipophilic)
Mass Spec (M+H) 298/300 (1:1 Br isotope pattern)296/298 (2 amu lower than target)215/217 (Loss of cyclohexyl)220 (No Br isotope pattern)

Expert Insights: The Causality of Impurity Formation

To control purity, one must understand the mechanistic origin of the contaminants.

The Reductive Amination Pathway

The reaction proceeds through an equilibrium-driven formation of the imine, followed by irreversible reduction.

  • Insight 1 (The Imine Trap): If the reducing agent (e.g., NaBH₄) is added too quickly or is insufficient, the reaction stops at the Imine (Impurity A). In biological assays, imines are electrophilic and can covalently modify proteins, causing toxicity artifacts.

  • Insight 2 (The De-halogenation Risk): If catalytic hydrogenation (H₂/Pd-C) is used instead of hydride reagents (NaBH(OAc)₃), the Carbon-Bromine bond is liable to cleave, forming Impurity C. This changes the ligand's affinity profile drastically.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway and the divergence points for impurities.

SynthesisPath Aldehyde Start: 5-bromo-2- methoxybenzaldehyde Imine Impurity A: Schiff Base (Imine) Aldehyde->Imine + Amine (-H2O) Amine Start: Cyclohexylamine Amine->Imine Target TARGET: N-(5-bromo-2-methoxybenzyl) cyclohexanamine Imine->Target Reduction (NaBH4/NaBH(OAc)3) DesBromo Impurity C: Des-bromo Analog Imine->DesBromo Over-Reduction (H2/Pd-C)

Figure 1: Mechanistic pathway showing the origin of the Target vs. Impurity A (Imine) and Impurity C (De-halogenated).

Validated Experimental Protocols

Protocol A: Acid-Base Purification (Self-Validating System)

This method relies on the pKa difference between the Target (Amine) and Impurity B (Aldehyde).

Objective: Isolate Target from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Validation Check: The Target (now protonated) moves to the aqueous layer. The Aldehyde (Impurity B) stays in the EtOAc.

    • Critical Step: Keep the acidic aqueous layer. Discard the organic layer (or save for recovery of aldehyde).

  • Basification: Cool the aqueous layer to 0°C and slowly add 4M NaOH until pH > 12.

    • Observation: The solution should turn cloudy/oily as the free amine precipitates.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ and evaporate.

Why this works: This protocol physically separates the neutral aldehyde and any unreacted imine (which often hydrolyzes back to aldehyde in the acid step) from the basic amine target.

Protocol B: Analytical Distinction via HPLC

Objective: Quantify purity and detect the "Imine" intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 8 for better peak shape of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic absorption).

Expert Note on Imine Analysis: Do not use strong acidic modifiers (like 0.5% TFA) if you are trying to quantify the Imine (Impurity A). The acidic environment of the column can hydrolyze the imine during the run, causing it to appear as two peaks (Aldehyde + Amine), leading to false purity calculations. Use a neutral/basic buffer (pH 7-8) to keep the imine intact during analysis.

Visualizing the Purification Logic

The following flow chart illustrates the decision matrix for purifying the target compound.

PurificationFlow Crude Crude Mixture (Target + Aldehyde + Imine) AcidWash Add 1M HCl Partition EtOAc/Water Crude->AcidWash OrgLayer Organic Layer (Contains Aldehyde) AcidWash->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Protonated Target) AcidWash->AqLayer Salts Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Target (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow for removing non-basic impurities.

References

  • PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[4][5] (Standard protocol reference for minimizing imine impurities). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Amines. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for Secondary Amine Library Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical library is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for the validation of secondary amine libraries, a critical class of compounds in medicinal chemistry. Our focus is on providing actionable insights and robust protocols to ensure the quality and reliability of your screening collections.

The Critical Role of Secondary Amine Library Validation

Secondary amines are privileged structures in drug discovery, forming the backbone of numerous marketed drugs. However, their synthesis can be prone to the formation of impurities, including primary and tertiary amines, as well as structurally related byproducts.[1] These impurities can lead to false positives or negatives in high-throughput screening campaigns, wasting valuable time and resources. Therefore, rigorous validation of secondary amine libraries against well-characterized reference standards is not merely a quality control step but a fundamental requirement for successful drug discovery.

A crucial aspect of this validation is understanding and controlling potential impurities, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4] These guidelines categorize impurities and set thresholds for their reporting, identification, and qualification, providing a framework for ensuring the safety and efficacy of potential drug candidates.[2][3]

Selecting Appropriate Reference Standards

The foundation of any validation is the use of appropriate reference standards. A reference standard is a highly purified compound used as a benchmark for analytical tests.[5] For secondary amine libraries, both primary and secondary reference standards play a role.

  • Primary Reference Standards: These are obtained from official sources like the United States Pharmacopeia (USP) and are characterized to the highest possible purity. While ideal, a comprehensive set of primary standards for a diverse chemical library is often impractical due to cost and availability.

  • Secondary Reference Standards (In-house Standards): These are well-characterized materials qualified against a primary standard.[6] For library validation, these are the most practical option. The qualification of secondary standards is a critical process that involves comprehensive testing to ensure their identity, purity, and stability.[6]

Table 1: Comparison of Reference Standard Types

FeaturePrimary Reference StandardSecondary (In-house) Reference Standard
Source Official Pharmacopeias (e.g., USP)Prepared and qualified internally
Purity Highest possible, extensively characterizedHigh purity, qualified against a primary standard
Cost HighLower
Availability Limited for diverse librariesCan be prepared as needed
Primary Use Definitive identification and quantificationRoutine quality control and library validation

Core Analytical Techniques for Library Validation: A Comparative Analysis

A multi-pronged analytical approach is essential for the comprehensive validation of a secondary amine library. The most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For secondary amines, both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR: The proton attached to the nitrogen of a secondary amine (N-H) typically appears as a broad singlet in the 1-5 ppm range.[7][8] The chemical shift can be concentration-dependent due to hydrogen bonding.[8] Protons on carbons adjacent to the nitrogen are deshielded and appear in the 2.3-3.0 ppm range.[8] The addition of deuterium oxide (D₂O) will cause the N-H proton signal to disappear, a useful diagnostic tool.[8]

  • ¹³C NMR: Carbons directly bonded to the nitrogen atom typically resonate in the 10-65 ppm region.[8]

Causality Behind Experimental Choice: NMR is the definitive method for confirming the core structure of each library member and identifying the presence of isomeric impurities. It provides a direct and quantitative measure of the main component and any significant organic impurities.

Mass Spectrometry (MS): For Identity Confirmation and High-Throughput Screening

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound.[9] This is crucial for confirming the identity of library members.

  • The Nitrogen Rule: A key principle in the mass spectrometry of amines is the "nitrogen rule." A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8]

  • Fragmentation Patterns: The fragmentation patterns observed in the mass spectrum can provide further structural information. A common fragmentation for secondary amines is alpha-cleavage.[8]

Causality Behind Experimental Choice: MS is ideal for rapid, high-throughput confirmation of the expected molecular weight for each library member.[10] LC-MS, which combines the separation power of HPLC with the detection sensitivity of MS, is a powerful tool for analyzing complex mixtures and identifying impurities.[11]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the most widely used technique for determining the purity of chemical compounds.[12] It separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[13]

  • Method Development: Developing a robust HPLC method is critical. For amines, which can be basic and hydrophilic, challenges like poor peak shape and lack of retention on standard C18 columns can occur.[14] Method development often involves exploring different columns (e.g., mixed-mode columns), mobile phases (including pH and additives), and detectors.[14][15]

  • Derivatization: To improve chromatographic properties and detection sensitivity, especially for UV-Vis or fluorescence detection, derivatization of the secondary amine may be necessary.[16][17][18]

Causality Behind Experimental Choice: HPLC provides a quantitative measure of the purity of each library compound, separating the target molecule from starting materials, by-products, and degradation products.[12] It is essential for ensuring that the purity of each library member meets the required specifications.

Table 2: Comparison of Core Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
NMR Spectroscopy Structural Elucidation & ConfirmationUnambiguous structural information, quantitativeLower throughput, requires higher sample concentration
Mass Spectrometry Molecular Weight Determination & Identity ConfirmationHigh sensitivity, high throughput, compatible with chromatographyProvides limited structural information on its own, ionization can be challenging for some compounds
HPLC Purity Assessment & QuantificationHigh resolving power, quantitative, versatileMethod development can be time-consuming, may require derivatization for some compounds

A Self-Validating System: The Integrated Validation Workflow

A robust validation process integrates these techniques into a logical workflow. This workflow is designed to be a self-validating system, where the results from one technique corroborate the findings of another.

ValidationWorkflow cluster_synthesis Library Synthesis cluster_validation Validation Core cluster_decision Decision & Archiving Synthesis Synthesis of Secondary Amine Library MS Mass Spectrometry (Identity Confirmation) Synthesis->MS Initial Screen NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Confirm Structure HPLC HPLC (Purity Assessment) NMR->HPLC Assess Purity Pass Pass Validation HPLC->Pass Meets Specs Fail Fail Validation HPLC->Fail Does Not Meet Specs Archive Archive Data & Samples Pass->Archive Fail->Synthesis Re-synthesis or Purification

Caption: Integrated workflow for secondary amine library validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the validation of a secondary amine library. It is crucial to adapt and validate these methods for the specific compounds in your library.[19][20][21]

Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the library compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Integrate all signals and normalize to a known number of protons.

    • Identify the characteristic N-H proton signal and the signals for protons on carbons alpha to the nitrogen.[8]

    • Compare the observed spectrum with the expected structure.

    • To confirm the N-H signal, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.[8]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the library compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a working concentration of 10-100 µg/mL.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

  • Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion.

    • Confirm that the major peak in the chromatogram corresponds to the expected molecular weight.

Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the library compound at 1 mg/mL in the mobile phase.

  • HPLC Method (Isocratic Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Addressing Common Impurities

A key aspect of validation is the identification and control of common impurities.[1] For secondary amines, these can include:

  • Starting Materials: Unreacted primary amines or alkylating agents.

  • Over-alkylation Products: Tertiary amines formed from the reaction of the secondary amine with an additional equivalent of the alkylating agent.

  • By-products: Products from side reactions specific to the synthetic route.

  • Nitrosamines: Secondary amines can react with nitrosating agents to form N-nitrosamines, which are potent carcinogens.[22] While not typically a direct impurity from synthesis, the potential for their formation under certain conditions should be considered.[23]

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for setting acceptance criteria for these impurities.[2][3][4]

Conclusion: Ensuring Library Integrity for Drug Discovery Success

The validation of a secondary amine library is a multifaceted process that requires a combination of robust analytical techniques and a thorough understanding of potential impurities. By implementing a self-validating workflow that integrates NMR, MS, and HPLC, and by adhering to the principles outlined in regulatory guidelines, researchers can ensure the quality and integrity of their screening collections. This commitment to scientific rigor is fundamental to the successful identification of novel therapeutic agents.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Analytical method verification according to USP 1226 - FILAB. (n.d.).
  • Spectroscopy of Amines | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Application Notes and Protocols for GC-MS Analysis of Secondary Amines - Benchchem. (n.d.).
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI. (2022, April 22).
  • Determination of primary and secondary amines alone and in mixtures with tertiary amines - Analyst (RSC Publishing). (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution. (n.d.).
  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).
  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa - USP-NF. (n.d.).
  • Analytical methods validation as per ich & usp | PPT - Slideshare. (n.d.).
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene | Request PDF - ResearchGate. (2025, August 6).
  • Analytical Chemistry 1956 Vol.28 no.4. (n.d.).
  • 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Semantic Scholar. (2012, May 8).
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. (n.d.).
  • H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))... - ResearchGate. (n.d.).
  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed. (2011, May 30).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Guidelines on Validation of Non-Regulatory Chemical and Radiochemical Methods. (n.d.).
  • Screening by Mass Spectrometry - Enamine. (n.d.).
  • Secondary Amines - Enamine. (n.d.).
  • Researchers Mapped Out Potential Impurities in Drug Products. (2023, February 1).
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM - Journal of Food and Drug Analysis. (n.d.).
  • Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.).
  • US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents. (n.d.).
  • Chemical Manufacturing Regulations: A Practical Compliance Guide - VComply. (2025, December 17).
  • Establishing Ecology Guidelines for Verification and Validation of Chemical Data. (2024, September 2).
  • Why Mass Spectral Libraries Matter in Analytical Chemistry - IROA Technologies. (2025, May 19).
  • 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution | Analytical Chemistry - ACS Publications. (2015, May 28).
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024, July 23).
  • Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk. (n.d.).
  • ️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Nitrosamines Exchange. (2024, January 15).
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC. (2024, December 30).
  • Quality Guidelines - ICH. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (2026, January 2).
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.).
  • Trans and Saturated Alkyl Impurities in Technical-Grade Oleylamine: Limited Miscibility and Impacts on Nanocrystal Growth | Chemistry of Materials - ACS Publications. (2022, May 18).
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
  • LIB 4680 single laboratory validation for the determination of six biogenic amines in canned tuna with liquid-liquid extraction - FDA. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (Risk Assessment)

The Core Directive: Do not treat N-(5-bromo-2-methoxybenzyl)cyclohexanamine merely as a "powder." As a secondary amine with a halogenated benzyl group, this compound presents a dual-threat profile: chemical corrosivity typical of amines and biological activity potential common to bromhexine/ambroxol intermediates.

The absence of a globally harmonized SDS for this specific intermediate in some databases requires the application of the Precautionary Principle . We treat this substance based on its functional groups (Secondary Amine + Aryl Halide).

Functional Hazard Profile
Hazard ClassRisk JustificationSignal Word
Skin Corr. 1B / Irrit. 2 Secondary amines can react with skin moisture to form alkaline solutions, causing chemical burns or severe dermatitis [1].DANGER
Eye Dam. 1 Amines are lipophilic; they penetrate the cornea rapidly, potentially causing irreversible opacity [2].DANGER
STOT SE 3 Dust inhalation may cause respiratory tract irritation (nausea, cough, dyspnea).WARNING
Aquatic Chronic Halogenated aromatics are often persistent in the environment.WARNING

The PPE Matrix: Defense-in-Depth

Standard "lab coat and glasses" are insufficient for benzylamine intermediates. The following matrix utilizes a Barrier Multiplier approach.

Personal Protective Equipment Specifications
Body ZonePrimary BarrierSecondary Barrier (High Risk*)Technical Specification
Hand Protection Nitrile Gloves (Min 5 mil)Laminate / Silver Shield Why: Amines can permeate thin nitrile. If handling solutions >10mL, wear 5 mil nitrile over laminate liners.
Ocular Chemical Goggles (Indirect Vent)Face Shield Why: Safety glasses allow vapor entry. Goggles seal the orbital area against corrosive amine vapors.
Respiratory Fume Hood (Engineering Control)P100 Respirator Why: If weighing outside a hood (discouraged), a P100 is required to stop fine particulates.
Dermal Lab Coat (Poly/Cotton, Snap closure)Tyvek® Apron/Sleeves Why: Protects wrists during transfer; Tyvek prevents soak-through of spills.

*High Risk defined as: Handling >5g, heating, or transferring concentrated solutions.

Operational Workflow: The "Safe-Path" Protocol

This protocol minimizes static discharge (a common issue with organic amine powders) and exposure.

Visualization: Safe Handling Lifecycle

SafeHandling Start Risk Assessment (Check Airflow/Spill Kit) PPE Donning PPE (Double Glove Protocol) Start->PPE Verified Weigh Weighing (Static Control + Hood) PPE->Weigh Integrity Check React Reaction/Transfer (Closed System) Weigh->React Slow Addition Waste Disposal (Halogenated Organic) React->Waste Quench Waste->Start Decon Area

Figure 1: The "Safe-Path" lifecycle ensures that waste segregation and decontamination are planned before the experiment begins.

Step-by-Step Methodology
Phase 1: Pre-Operational Checks
  • Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or wipe the spatula with an anti-static cloth. Causality: Dry amine powders are static-prone; "jumping" powder leads to inhalation risk.

Phase 2: Weighing & Transfer
  • The "Double-Don": Put on a pair of long-cuff nitrile gloves. Inspect for pinholes.

  • Containment: Weigh the solid into a tared vial inside the fume hood. Do not use weighing paper; use a weighing boat or funnel to prevent spill-over.

  • Solvation: If possible, dissolve the solid in the transport solvent (e.g., DCM or Methanol) immediately within the weighing vessel before transferring to the reaction flask. Logic: Handling liquids is safer than handling airborne dusts.

Phase 3: Reaction & Cleanup
  • Closed Systems: Ensure reaction vessels are vented through a scrubber or into the hood exhaust.

  • Doffing Protocol:

    • Wash outer gloves with soap/water before removing (neutralizes surface amines).

    • Peel gloves inside-out.

    • Wash hands with tepid water (hot water opens pores, increasing absorption risk).

Emergency & Disposal Protocols

Emergency Response (Chemical Specific)
  • Eye Contact: IMMEDIATE FLUSHING. Amines penetrate deep tissue. Flush for minimum 15 minutes lifting eyelids.[1][2][3] Time is vision.

  • Skin Contact: Flush with water.[1][2][3][4][5][6][7] Do not use vinegar (exothermic neutralization risks). Use standard soap.

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[1]

    • Don P100 respirator.

    • Cover spill with vermiculite or sand .

    • Do not use bleach (hypochlorite) on amines; it can form chloramines (toxic gas) [3]. Use weak citric acid solution for final surface wipe.

Waste Disposal Plan

This compound contains both Nitrogen and Halogen (Bromine).

Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic "Contains: this compound, DCM/Methanol. Hazard: Corrosive/Toxic."[4][8]
Aqueous Waste Toxic Aqueous If extraction performed: "Aqueous waste with trace amines/halides."
Solids Hazardous Debris Contaminated gloves, weighing boats, and paper towels go to solid hazardous waste, not trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Bromhexine (Related Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.